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  • Product: 3,4-Dimethyl-5-nitrobenzoic acid
  • CAS: 74319-96-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3,4-Dimethyl-5-nitrobenzoic Acid

Executive Summary In the landscape of rational drug design and complex organic synthesis, highly functionalized aromatic building blocks serve as the foundational architecture for novel therapeutics. 3,4-Dimethyl-5-nitro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design and complex organic synthesis, highly functionalized aromatic building blocks serve as the foundational architecture for novel therapeutics. 3,4-Dimethyl-5-nitrobenzoic acid (CAS: 74319-96-3) is a prime example of such a scaffold. Characterized by a precisely tuned electronic environment—balancing the electron-donating hyperconjugation of two adjacent methyl groups with the strong electron-withdrawing induction of a nitro group—this compound is increasingly utilized in the synthesis of advanced targeted protein degraders (PROTACs), specifically Tyk2 degraders[1].

This technical guide deconstructs the physicochemical properties, core reactivity, and self-validating synthetic protocols associated with this critical intermediate, providing researchers with the mechanistic insights required for successful downstream application.

Physicochemical Profiling & Molecular Causality

To effectively utilize 3,4-dimethyl-5-nitrobenzoic acid in a synthetic route, one must understand how its substituents dictate its physical behavior and reactivity. The meta-nitro group exerts a strong inductive pull (-I effect) that stabilizes the conjugate base of the carboxylic acid, lowering the pKa relative to an unsubstituted benzoic acid. Concurrently, the steric bulk of the adjacent methyl groups influences solubility and crystal packing.

Quantitative Data Summary
PropertyValueCausality / Note
Chemical Name 3,4-Dimethyl-5-nitrobenzoic acidIUPAC standard nomenclature.
CAS Registry Number 74319-96-3[2]Primary identifier for procurement and safety data.
Molecular Formula C9H9NO4-
Molecular Weight 195.17 g/mol [3]-
SMILES String O=C(O)C1=CC(=O)=C(C)C(C)=C1[3]Useful for in silico modeling and docking studies.
Topological Polar Surface Area 83.1 ŲIndicates moderate polarity; requires polar aprotic or alcoholic solvents for dissolution.
H-Bond Donors / Acceptors 1 / 4Dictates binding affinity in supramolecular assemblies.
Predicted pKa ~3.0 – 3.5[4]Acidic enough to form stable sodium salts in mild base, enabling pH-driven purification.

Core Chemical Reactivity & Mechanistic Pathways

The Regioselective Nitration Challenge

The de novo synthesis of 3,4-dimethyl-5-nitrobenzoic acid relies on the electrophilic aromatic nitration of 3,4-dimethylbenzoic acid. This reaction is a masterclass in competing directing effects[5]:

  • The Carboxyl Group (-COOH): A meta-directing deactivator. It directs incoming electrophiles to the C3 and C5 positions.

  • The Methyl Groups (-CH3): Ortho/para-directing activators. The C4 methyl group directs to C3 and C5. The C3 methyl group directs to C2, C4, and C6.

Mechanistic Outcome: The C5 position is synergistically favored because it is meta to the carboxyl group and ortho to the C4 methyl group. The C2 position is also activated but suffers from significant steric hindrance from the adjacent carboxyl and methyl groups. Consequently, C5 nitration is the kinetically and thermodynamically favored pathway, yielding the target compound as the major product.

Nitration SM 3,4-Dimethylbenzoic Acid (Starting Material) Reagent KNO3 / H2SO4 0 °C SM->Reagent Electrophilic Attack Major 3,4-Dimethyl-5-nitrobenzoic acid (Major, Precipitates at pH 4) Reagent->Major C5 Substitution (Sterically favored) Minor 3,4-Dimethyl-2-nitrobenzoic acid (Minor, Precipitates at pH 3) Reagent->Minor C2 Substitution (Sterically hindered)

Fig 1. Regioselective nitration pathway of 3,4-dimethylbenzoic acid.

Downstream Utility: Tyk2 Degrader Assembly

In modern drug discovery, the nitro group of this scaffold is frequently reduced to an aniline derivative (e.g., methyl 3-amino-4,5-dimethylbenzoate) to serve as an attachment point for PROTAC linkers. The carboxylate is typically protected as a methyl ester prior to reduction to prevent unwanted side reactions during amide coupling[1].

Tyk2 SM 3,4-Dimethyl-5-nitrobenzoic acid CAS: 74319-96-3 Ester Methyl 3,4-dimethyl-5-nitrobenzoate (SOCl2, MeOH, 70°C) SM->Ester Esterification Amine Methyl 3-amino-4,5-dimethylbenzoate (Nitro Reduction) Ester->Amine Catalytic Reduction PROTAC Tyk2 Degrader Molecule (PROTAC) (Amide Coupling & Linker Assembly) Amine->PROTAC Scaffold Functionalization

Fig 2. Downstream application of 3,4-dimethyl-5-nitrobenzoic acid in targeted protein degrader synthesis.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize protocols that act as "self-validating systems"—meaning the reaction provides intrinsic feedback (visual, thermal, or chemical) to confirm success at each step, minimizing the need for constant offline analytical sampling.

Protocol 1: Regioselective Synthesis via Nitration[5]

Objective: Synthesize and isolate 3,4-dimethyl-5-nitrobenzoic acid without column chromatography.

  • Dissolution: Dissolve 40 g of 3,4-dimethylbenzoic acid in 250 mL of concentrated sulfuric acid ( H2​SO4​ ). Cool the reactor to 0 °C using an ice-brine bath.

  • Electrophilic Addition: Prepare a solution of 27 g potassium nitrite ( KNO2​ ) or potassium nitrate ( KNO3​ ) in 100 mL H2​SO4​ . Add this dropwise to the reaction vessel over 1 hour.

    • Self-Validation Check: The temperature must not exceed 5 °C. Exothermic spikes indicate oxidative degradation of the methyl groups.

  • Quenching: Stir for 2 hours, then carefully quench the mixture over 100 mL of crushed ice.

  • Alkaline Solubilization: Filter the crude precipitate, suspend it in 2 L of water, and basify with 2N aqueous NaOH until fully dissolved.

  • Isoelectric Precipitation (Critical Step): Slowly titrate the basic solution with 2N HCl while monitoring with a calibrated pH meter. Stop exactly at pH 4 .

    • Causality: The 5-nitro isomer possesses a distinct pKa and lattice energy compared to the sterically congested 2-nitro isomer. At pH 4, the 5-nitro isomer selectively crashes out as a colorless solid.

  • Isolation: Filter to obtain pure 3,4-dimethyl-5-nitrobenzoic acid. (Note: Further acidification of the filtrate to pH 3 will yield the 3,4-dimethyl-2-nitrobenzoic acid byproduct).

Protocol 2: Acyl Chloride-Mediated Esterification[1]

Objective: Prepare the methyl ester for downstream Tyk2 degrader synthesis.

  • Suspension: Suspend 4.00 g (20.5 mmol) of 3,4-dimethyl-5-nitrobenzoic acid in 60 mL of anhydrous Methanol (MeOH) under a nitrogen atmosphere.

  • Activation: Dropwise, add 12.19 g (102.4 mmol) of Thionyl Chloride ( SOCl2​ ) at room temperature.

    • Causality: Why SOCl2​ over standard Fischer esterification ( H2​SO4​ /MeOH)? The electron-withdrawing nitro group severely deactivates the carbonyl carbon. Converting the acid to an acyl chloride intermediate drastically lowers the activation energy for methanolysis.

    • Self-Validation Check: Vigorous evolution of SO2​ and HCl gas will occur. The cessation of gas evolution is a reliable visual indicator that acyl chloride formation is complete.

  • Reflux: Heat the mixture to 70 °C for 1 hour.

  • Workup: Concentrate under vacuum. Basify to pH 7 using saturated aqueous NaHCO3​ , extract with Ethyl Acetate (EtOAc), and wash with brine to yield the esterified product.

Structural & Analytical Characterization

To verify the integrity of the synthesized 3,4-dimethyl-5-nitrobenzoic acid, the following analytical signatures should be confirmed:

  • Nuclear Magnetic Resonance (1H-NMR, 400 MHz, CDCl3): The structural asymmetry is elegantly resolved in the proton spectrum. The two methyl groups reside in distinct electronic environments, yielding two sharp singlets at ~2.11 ppm and ~2.49 ppm[5]. The aromatic protons (H-2 and H-6) are meta to each other and appear as two distinct downfield signals (typically finely split doublets, J ~ 1-2 Hz, or broad singlets around 7.5–8.0 ppm), confirming the regioselectivity of the nitration.

  • Infrared Spectroscopy (FT-IR): Expect a strong, sharp C=O stretching frequency at ~1680–1700 cm⁻¹, alongside characteristic asymmetric and symmetric NO2​ stretches at ~1530 cm⁻¹ and ~1350 cm⁻¹.

  • Mass Spectrometry (LC-MS): In negative electrospray ionization (ESI-) mode, the compound will present a distinct [M−H]− peak at m/z 194.

References

  • 74319-96-3 | 3,4-Dimethyl-5-nitrobenzoic acid Source: BLD Pharm URL
  • Methyl 3-amino-4,5-dimethylbenzoate | CAS 91011-98-2 Source: Benchchem URL
  • WO2024220937A2 - Tyk2 degraders and uses thereof Source: Google Patents / WIPO URL
  • US 2011/0288089 A1 - Preparation of 3,4-dimethyl-2-nitrobenzoic acid Source: Googleapis / US Patent Office URL

Sources

Exploratory

A Technical Guide to the Crystal Structure and X-ray Diffraction of 3,4-Dimethyl-5-Nitrobenzoic Acid: A Molecular Perspective for Drug Development

Authored by: [Your Name/Gemini], Senior Application Scientist Abstract: This technical guide provides a comprehensive overview of the crystallographic analysis of 3,4-dimethyl-5-nitrobenzoic acid, a substituted nitrobenz...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the crystallographic analysis of 3,4-dimethyl-5-nitrobenzoic acid, a substituted nitrobenzoic acid with potential applications in pharmaceutical development. We delve into the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this compound. The guide details the experimental protocols, explains the theoretical underpinnings of the analytical techniques, and discusses the interpretation of the resulting structural data. By presenting a detailed examination of the molecular geometry, intermolecular interactions, and packing a deeper understanding of its physicochemical properties is provided, which is crucial for its application in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the structural chemistry of this class of compounds.

Introduction: The Significance of Substituted Nitrobenzoic Acids in Medicinal Chemistry

Aromatic carboxylic acids, particularly derivatives of benzoic acid, are a cornerstone in the development of new therapeutic agents due to their structural versatility, chemical stability, and antimicrobial potential.[1] The introduction of a nitro group (—NO2) onto the benzoic acid scaffold can significantly influence its chemical properties and biological activity. Nitrobenzoic acids are valuable intermediates in the synthesis of a wide range of pharmaceuticals, including analgesics and antidepressants.[2] The nitro group, being a strong electron-withdrawing group, can be strategically reduced to an amino group, providing a key functional handle for further molecular elaboration in drug design.[2] Furthermore, nitroaromatic compounds themselves have garnered interest for their potential antibacterial, antifungal, and anticancer properties.[3]

The specific compound of interest, 3,4-dimethyl-5-nitrobenzoic acid, belongs to this important class of molecules. The precise arrangement of atoms in the solid state, or its crystal structure, dictates many of its bulk properties, such as solubility, dissolution rate, and stability, which are critical parameters in drug formulation and bioavailability. Single-crystal X-ray diffraction is the definitive technique for elucidating the three-dimensional atomic arrangement of a crystalline solid. This guide will, therefore, provide a detailed protocol and analysis of the crystal structure of 3,4-dimethyl-5-nitrobenzoic acid, offering insights into its molecular conformation and intermolecular interactions.

Experimental Section: Synthesis, Crystallization, and Data Collection

Synthesis of 3,4-Dimethyl-5-Nitrobenzoic Acid

The synthesis of 3,4-dimethyl-5-nitrobenzoic acid is achieved through the electrophilic aromatic substitution (nitration) of 3,4-dimethylbenzoic acid. The presence of the activating methyl groups and the deactivating, meta-directing carboxylic acid group on the aromatic ring guides the incoming nitro group to the 5-position.

Experimental Protocol:

A detailed, step-by-step methodology for a similar nitration is provided below, based on established procedures for the synthesis of related nitrobenzoic acids.[4][5]

Materials:

  • 3,4-Dimethylbenzoic Acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Deionized Water

  • Methanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Beaker

  • Büchner funnel and filter flask

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, carefully add 15 mL of concentrated sulfuric acid.

  • Cool the sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add 5.0 g of 3,4-dimethylbenzoic acid to the cold sulfuric acid with continuous stirring, ensuring the temperature is maintained below 10 °C.

  • In a separate beaker, prepare the nitrating mixture by cautiously adding 4.0 mL of concentrated nitric acid to 4.0 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of 3,4-dimethylbenzoic acid over a period of 30 minutes, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional hour.

  • Slowly and carefully pour the reaction mixture onto a slurry of crushed ice and water with vigorous stirring.

  • The crude 3,4-dimethyl-5-nitrobenzoic acid will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration using a Büchner funnel and wash thoroughly with cold deionized water.

  • The crude product can be purified by recrystallization from a suitable solvent, such as methanol or an ethanol-water mixture, to yield single crystals suitable for X-ray diffraction.

Diagram of the Synthetic Workflow:

G cluster_synthesis Synthesis of 3,4-Dimethyl-5-Nitrobenzoic Acid start 3,4-Dimethylbenzoic Acid in conc. H₂SO₄ reaction Nitration Reaction (0-10 °C) start->reaction nitrating_mixture Cold Nitrating Mixture (HNO₃/H₂SO₄) nitrating_mixture->reaction quench Pour onto Ice/Water reaction->quench filtration Vacuum Filtration quench->filtration recrystallization Recrystallization filtration->recrystallization product Pure 3,4-Dimethyl-5-Nitrobenzoic Acid Crystals recrystallization->product

Caption: Synthetic workflow for 3,4-dimethyl-5-nitrobenzoic acid.

Single-Crystal X-ray Diffraction Data Collection

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[6][7] The process involves irradiating a single crystal with a monochromatic X-ray beam and measuring the intensities and positions of the diffracted beams.

Experimental Protocol:

  • A suitable single crystal of 3,4-dimethyl-5-nitrobenzoic acid is selected and mounted on a goniometer head.

  • The crystal is placed in a modern X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector).

  • The crystal is cooled to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations of the atoms and improve the quality of the diffraction data.

  • A monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) is used to irradiate the crystal.

  • A series of diffraction images are collected as the crystal is rotated through a range of angles.

  • The collected data is then processed to determine the unit cell parameters, space group, and the intensities of the Bragg reflections.

Structural Analysis and Discussion

While a specific crystal structure for 3,4-dimethyl-5-nitrobenzoic acid is not publicly available at the time of writing, we can infer its likely structural features based on the known crystal structure of its isomer, 3,5-dimethyl-4-nitrobenzoic acid.[8]

Crystallographic Data

The following table presents hypothetical but realistic crystallographic data for 3,4-dimethyl-5-nitrobenzoic acid, based on the data for 3,5-dimethyl-4-nitrobenzoic acid.[8]

ParameterHypothetical Value for 3,4-Dimethyl-5-Nitrobenzoic Acid
Chemical FormulaC₉H₉NO₄
Formula Weight195.17 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~12.0
b (Å)~10.0
c (Å)~8.5
β (°)~110
Volume (ų)~950
Z4
Density (calculated)~1.36 g/cm³
Absorption Coefficient (μ)~0.11 mm⁻¹
F(000)408
Molecular Structure and Conformation

The molecule is expected to be largely planar, with the carboxyl and nitro groups attached to the benzene ring. However, steric hindrance between the substituents and the need to accommodate intermolecular interactions can lead to slight twisting of these functional groups out of the plane of the benzene ring. For instance, in the crystal structure of 3,5-dimethyl-4-nitrobenzoic acid, the carboxyl group is twisted by approximately 18° and the nitro group by a significant 86° from the plane of the benzene ring.[8] A similar, though not identical, conformation can be anticipated for 3,4-dimethyl-5-nitrobenzoic acid.

Diagram of the Molecular Structure and Intermolecular Interactions:

Caption: A representation of the hydrogen-bonded dimer expected in the crystal structure.

Intermolecular Interactions and Crystal Packing

The crystal structure of benzoic acid derivatives is often dominated by the formation of hydrogen-bonded dimers through their carboxylic acid groups. In these dimers, the hydroxyl group of one molecule forms a hydrogen bond with the carbonyl oxygen of a neighboring molecule, and vice versa. This results in a stable, centrosymmetric eight-membered ring. It is highly probable that 3,4-dimethyl-5-nitrobenzoic acid will also exhibit this hydrogen-bonded dimer motif.[8]

Beyond this primary interaction, other weaker intermolecular forces, such as C-H···O interactions and π-π stacking of the aromatic rings, will likely play a role in the overall crystal packing. The specific arrangement of these interactions will determine the final crystal lattice and influence the material's properties.

Implications for Drug Development

A thorough understanding of the crystal structure of a potential drug candidate like 3,4-dimethyl-5-nitrobenzoic acid is paramount for several reasons:

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms (polymorphs) can have profound implications for its solubility, stability, and bioavailability. X-ray diffraction is the primary tool for identifying and characterizing different polymorphs.

  • Structure-Activity Relationship (SAR): The precise molecular conformation observed in the crystal structure can provide valuable insights for SAR studies. Understanding how the molecule is shaped in its low-energy solid-state form can aid in the design of more potent analogues that fit better into a biological target's active site.

  • Formulation Development: The physicochemical properties derived from the crystal structure, such as melting point and density, are essential for developing stable and effective drug formulations. The nature of the intermolecular interactions can also inform strategies for improving solubility and dissolution rates.

  • Intellectual Property: A well-characterized crystal structure is a crucial component of the intellectual property portfolio for a new chemical entity.

Nitrobenzoic acid derivatives are precursors to many pharmaceuticals and have shown potential as bioactive molecules themselves.[1][3][9] The structural information gleaned from X-ray diffraction studies provides a rational basis for the further development of 3,4-dimethyl-5-nitrobenzoic acid and related compounds as therapeutic agents.

Conclusion

This technical guide has outlined the synthesis and crystallographic analysis of 3,4-dimethyl-5-nitrobenzoic acid. While a definitive crystal structure is not yet in the public domain, by drawing parallels with its close isomer, 3,5-dimethyl-4-nitrobenzoic acid, we have provided a detailed framework for its expected molecular and crystal structure. The formation of hydrogen-bonded dimers is a key anticipated feature, which will significantly influence its solid-state properties. The methodologies and interpretations presented herein underscore the critical role of single-crystal X-ray diffraction in modern drug discovery and development, providing foundational knowledge for the rational design and formulation of new medicines.

References

  • Fiveable. (2025, August 15). Nitrobenzoic Acid Definition. Retrieved from [Link]

  • Ataman Kimya. NITROBENZOIC ACID. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). The Crucial Role of P-Nitrobenzoic Acid in Pharmaceutical Synthesis. Retrieved from [Link]

  • Rodrigues, M. O., et al. (2025, November 29). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. PMC. Retrieved from [Link]

  • PrepChem.com. Synthesis of 3,4-diacetoxy-5-nitrobenzoic acid. Retrieved from [Link]

  • PubChem. 3,5-Dimethyl-4-nitrobenzoic acid. Retrieved from [Link]

  • NextSDS. 3,4-Dimethyl-5-nitro-benzoic acid — Chemical Substance Information. Retrieved from [Link]

  • Apreda, M. C., Smith-Verdier, P., & García-Blanco, S. (1973). Crystal structure of 3,5-dimethyl-4-nitrobenzoic acid. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 29(12), 2658-2664. Retrieved from [Link]

  • Cheméo. Chemical Properties of Benzoic acid, 3,4-dimethyl- (CAS 619-04-5). Retrieved from [Link]

  • Lai, J., et al. Supporting Information - Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. CDC Stacks. Retrieved from [Link]

  • YouTube. (2023, December 15). Synthesis of Nitrobenzoic Acid | Step-by-Step Organic Chemistry Lab Guide. Retrieved from [Link]

  • The Royal Society of Chemistry. X-ray diffraction. Retrieved from [Link]

  • PubChemLite. 3,4-dimethoxy-5-nitrobenzoic acid (C9H9NO6). Retrieved from [Link]

  • LookChem. 3,5-DIMETHYL-4-NITROBENZOIC ACID|3095-38-3. Retrieved from [Link]

  • Truman State University. (2013, July 15). Multistep Synthesis Nitration. Retrieved from [Link]

  • Scherer, T., et al. (2017, September 26). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Retrieved from [Link]

  • University of Missouri-St. Louis. X-RAY DIFFRACTION in POWDERS. Retrieved from [Link]

  • YouTube. (2009, September 18). 5. X-Ray Diffraction. Retrieved from [Link]

  • PANalytical. X-RAY POWDER DIFFRACTION - XRD for the analyst. Imaging and Microscopy Facility. Retrieved from [Link]

Sources

Foundational

Solvation Thermodynamics of 3,4-Dimethyl-5-Nitrobenzoic Acid: Aqueous vs. Organic Systems

Executive Summary As a Senior Application Scientist in pharmaceutical development, I frequently encounter challenges in optimizing reaction solvents and crystallization anti-solvents for highly substituted aromatic inter...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in pharmaceutical development, I frequently encounter challenges in optimizing reaction solvents and crystallization anti-solvents for highly substituted aromatic intermediates. 3,4-dimethyl-5-nitrobenzoic acid (CAS: 74319-96-3) presents a complex physicochemical profile governed by competing intermolecular forces. This whitepaper provides an in-depth mechanistic analysis of its solubility behavior, contrasting aqueous and organic solvent systems. By synthesizing thermodynamic principles with empirical data from structural analogs, this guide establishes a self-validating framework for determining thermodynamic solubility, ensuring high-fidelity data for downstream drug development and synthetic workflows.

Molecular Architecture and Solvation Mechanics

The solubility of 3,4-dimethyl-5-nitrobenzoic acid is dictated by the interplay of three distinct functional groups on the benzene ring, each interacting differently with the solvent's dielectric constant:

  • Carboxylic Acid (-COOH): Acts as both a strong hydrogen-bond donor and acceptor. In the solid state, this group drives the formation of robust, high-lattice-energy dimers. Solvation requires a solvent capable of providing an enthalpic driving force ( ΔHsolv​<0 ) sufficient to break these dimers .

  • Nitro Group (-NO 2​ ): A strongly electron-withdrawing group that introduces a significant permanent dipole. It enhances solubility in polar aprotic solvents via dipole-dipole interactions.

  • Dimethyl Groups (-CH 3​ ): Located at the 3 and 4 positions, these groups increase the molecule's steric bulk and lipophilicity (logP) . They create a hydrophobic surface area that actively resists aqueous solvation due to the entropic penalty of disrupting the water-water hydrogen bond network.

SolvationDynamics cluster_aqueous Aqueous System cluster_organic Organic System Compound 3,4-dimethyl-5-nitrobenzoic acid (Solid State) LowPH LowPH Compound->LowPH Poor Solubility (ΔG > 0) HighPH HighPH Compound->HighPH High Solubility (ΔG < 0) Protic Polar Protic (MeOH) H-Bonding Dominant Compound->Protic High Solubility (Enthalpically driven) NonPolar Non-Polar (Toluene) Dispersion Dominant Compound->NonPolar Moderate Solubility (Entropically driven)

Fig 1: Thermodynamic solvation pathways of 3,4-dimethyl-5-nitrobenzoic acid across solvent systems.

Comparative Solubility: Aqueous vs. Organic Environments

Aqueous Solvents: The pH Dependency

In pure water or low-pH buffers, 3,4-dimethyl-5-nitrobenzoic acid exhibits exceedingly poor solubility. At pH levels below its pKa​ (typically ~3.5–4.0 for substituted nitrobenzoic acids), the molecule remains fully protonated and electrically neutral. Solvation in this state requires the formation of a hydration shell around the hydrophobic dimethyl-benzene core, resulting in an unfavorable free energy of dissolution ( −TΔSsolv​>0 ). However, adjusting the aqueous environment to a pH > 5.0 triggers deprotonation, forming a highly soluble carboxylate salt stabilized by powerful ion-dipole interactions.

Organic Solvents: Polarity and Hydrogen Bonding

Organic solubility is maximized in polar protic solvents (e.g., Methanol, Ethanol). Methanol effectively disrupts the crystalline lattice by donating a hydrogen bond to the nitro group and accepting one from the carboxylic acid. In pharmaceutical synthesis—such as the generation of Tyk2 degraders—methanol is frequently chosen as the reaction solvent for esterification with thionyl chloride ( SOCl2​ ) precisely because it maintains the intermediate in a highly concentrated, homogeneous phase .

While direct empirical datasets for the specific 3,4-dimethyl analog are scarce, physical organic chemistry standardizes the use of high-confidence structural analogs to model thermodynamic behavior . The table below utilizes 3-nitrobenzoic acid as a baseline; note that the addition of the two methyl groups in our target compound will slightly decrease the aqueous values and increase the toluene values due to enhanced dispersion forces.

Table 1: Baseline Mole Fraction Solubility ( x ) of Nitrobenzoic Acid Analogs

Temperature (K) Methanol (Polar Protic) Ethyl Acetate (Polar Aprotic) Toluene (Non-Polar) Water (Aqueous, pH 7)
273.15 0.133 0.065 0.005 0.0003
293.15 0.235 0.125 0.012 0.0006
313.15 0.392 0.226 0.027 0.0011
323.15 0.495 0.299 0.040 0.0015

(Data extrapolated from baseline measurements of 3-nitrobenzoic acid equilibrium solubility).

Self-Validating Experimental Protocol: Thermodynamic Solubility

To prevent the reporting of false kinetic solubility—a common failure point in early-stage drug development—the following isothermal shake-flask protocol is engineered as a self-validating system . It incorporates mandatory internal controls to guarantee that true thermodynamic equilibrium has been reached.

Methodological Steps & Causality
  • Solute Addition: Add an excess of solid 3,4-dimethyl-5-nitrobenzoic acid (approx. 50 mg/mL for organics, 5 mg/mL for aqueous) to 10 mL of the target solvent in a sealed borosilicate glass vial. Causality: Excess solid ensures the solution can reach maximum thermodynamic saturation without depleting the solute.

  • Isothermal Equilibration: Submerge the vials in a temperature-controlled shaker bath (e.g., 298.15 ± 0.1 K) at 200 RPM.

  • Self-Validation Check (The ΔC Rule): Extract 0.5 mL aliquots at t=24 hours and t=48 hours. Causality: Kinetic dissolution can plateau prematurely. If the concentration difference ( ΔC ) between the 24h and 48h samples is <2% , thermodynamic equilibrium is internally validated. If >2% , agitation must continue.

  • Isothermal Phase Separation: Filter the supernatant through a 0.45 µm PTFE syringe filter. Critical: The filter and syringe must be pre-warmed to the exact bath temperature. Causality: A temperature drop of even 2°C during filtration will cause immediate micro-precipitation, artificially lowering the measured solubility.

  • Quantitative Analysis (HPLC-UV): Dilute the filtered aliquot with the mobile phase to fall within the linear dynamic range of the UV detector (typically at λ=254 nm). Validation: The calibration curve must yield an R2>0.999 , with a known Quality Control (QC) standard injected every 10 samples to verify detector stability.

Protocol Step1 1. Solute Addition Add excess solid to solvent Step2 2. Isothermal Agitation Shake at constant Temp (24h) Step1->Step2 Induce saturation Step3 3. Self-Validation Check Sample at 24h & 48h (Δ < 2%) Step2->Step3 Monitor equilibrium Step3->Step2 If Δ > 2%, continue Step4 4. Isothermal Filtration Filter via 0.45µm PTFE at Temp Step3->Step4 Equilibrium confirmed Step5 5. HPLC Quantification Determine Mole Fraction (x) Step4->Step5 Analyze supernatant

Fig 2: Self-validating shake-flask protocol for thermodynamic solubility determination.

Conclusion

Mastering the solubility profile of 3,4-dimethyl-5-nitrobenzoic acid requires a fundamental understanding of how its steric bulk and electronic dipoles interact with solvent matrices. By leveraging polar protic solvents for high-concentration synthetic steps, and utilizing pH-controlled aqueous systems for extraction or precipitation, researchers can tightly control the physicochemical behavior of this critical intermediate. Always employ self-validating thermodynamic protocols to ensure the integrity of your solubility data before scaling up chemical processes.

References

  • Measurement and Correlation of Solubilities of Substituted Nitrobenzoic Acids in Isomer Solvents. Journal of Chemical & Engineering Data.[Link]

  • 3,4-Dimethylbenzoic acid | C9H10O2 - PubChem Compound Summary. National Center for Biotechnology Information.[Link]

  • Tyk2 Degraders and Uses Thereof (WO2024220937A2).
  • The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. ResearchGate.[Link]

Exploratory

A Technical Guide to the Thermodynamic Stability of 3,4-Dimethyl-5-Nitrobenzoic Acid at Room Temperature

Abstract This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of the novel chemical entity 3,4-dimethyl-5-nitrobenzoic acid. While specific stability data for this compound i...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of the novel chemical entity 3,4-dimethyl-5-nitrobenzoic acid. While specific stability data for this compound is not extensively published, this document outlines a systematic approach grounded in established principles and regulatory expectations for drug substance characterization. We detail a multi-faceted strategy encompassing theoretical structural assessment, thermal analysis, long-term and accelerated stability studies, and solid-state characterization. The methodologies described herein are designed to establish a robust stability profile, identify potential degradation pathways, and define appropriate storage conditions, in alignment with the standards required for drug development and chemical research.

Introduction: The Imperative of Stability Assessment

The thermodynamic stability of a chemical compound is a critical quality attribute that dictates its shelf-life, safety, and efficacy in any application, particularly in the pharmaceutical industry. An unstable compound can degrade over time, leading to a loss of potency and the formation of potentially toxic impurities. For a novel molecule like 3,4-dimethyl-5-nitrobenzoic acid, a thorough understanding of its intrinsic stability is paramount before its consideration in drug development or as a fine chemical.

The purpose of stability testing is to provide evidence on how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[1] This guide will use 3,4-dimethyl-5-nitrobenzoic acid as a case study to illustrate the principles and experimental workflows required to build a comprehensive stability profile, focusing on its behavior at room temperature.

Theoretical Assessment: A-Priori Structural Analysis

Before embarking on empirical testing, an analysis of the molecular structure of 3,4-dimethyl-5-nitrobenzoic acid can provide valuable insights into its potential stability liabilities. The molecule possesses three key functional groups attached to a benzene ring: a nitro group (-NO₂), a carboxylic acid group (-COOH), and two methyl groups (-CH₃).

  • Nitroaromatic Compounds: The C-NO₂ bond is often the weakest in the molecule and its cleavage is a common initiation step in thermal decomposition.[2] Nitroaromatic compounds are known for their energetic nature, and decomposition can be an exothermic process, releasing hazardous gases like NOx.[2][3] The presence of this group suggests a potential for thermal and photolytic instability.

  • Benzoic Acid Moiety: The carboxylic acid group can undergo decarboxylation (loss of CO₂) upon heating.[3] This is a common degradation pathway for benzoic acid derivatives.

  • Methyl Groups: Methyl groups are generally considered electron-donating through inductive effects and hyperconjugation.[4][5] This electron-donating nature can activate the aromatic ring, but its effect on the overall thermodynamic stability is complex and depends on its position relative to other substituents.[5][6] In this case, the methyl groups are ortho and meta to the nitro group, and ortho and para to the carboxylic acid, which will influence the electronic distribution and reactivity of the ring.

Based on this analysis, potential degradation pathways for 3,4-dimethyl-5-nitrobenzoic acid could include denitration, decarboxylation, and subsequent reactions of the resulting radical intermediates.[3]

Experimental Design for Stability Profiling

A comprehensive stability assessment integrates data from multiple analytical techniques. The following workflow provides a robust strategy for characterizing the stability of 3,4-dimethyl-5-nitrobenzoic acid.

G cluster_0 Initial Characterization cluster_1 Thermal & Solid-State Analysis cluster_2 Forced Degradation & Stability Studies cluster_3 Data Synthesis A Compound Synthesis & Purification B Structural Confirmation (NMR, MS) A->B C DSC Analysis (Melting Point, Decomposition) B->C E PXRD Analysis (Crystallinity, Form) B->E F Stress Testing (ICH Q1A) (Acid, Base, Oxidative, Light, Heat) B->F D TGA Analysis (Mass Loss vs. Temp) C->D H Long-Term & Accelerated Stability Studies (ICH Q1A) E->H G Stability-Indicating HPLC Method Development F->G G->H I Impurity Identification (LC-MS) H->I J Establish Stability Profile & Degradation Pathways I->J K Determine Retest Period & Storage Conditions J->K

Caption: Experimental workflow for assessing the thermodynamic stability of a new chemical entity.

Thermal Analysis

Thermal analysis techniques are essential for probing the intrinsic stability of a compound at elevated temperatures, providing a baseline for its behavior under ambient conditions.

DSC measures the heat flow into or out of a sample as a function of temperature, identifying thermal events like melting and decomposition.[7][8]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of 3,4-dimethyl-5-nitrobenzoic acid into a hermetically sealed aluminum pan.

  • Instrumentation: Place the sample pan and an empty reference pan into the DSC instrument.

  • Heating Program: Apply a linear heating ramp (e.g., 10 °C/min) from ambient temperature to a temperature beyond any expected decomposition (e.g., 350 °C) under an inert nitrogen atmosphere.[3]

  • Data Analysis: Analyze the resulting thermogram for endothermic peaks (melting) and exothermic peaks (decomposition).[2]

TGA measures the change in mass of a sample as a function of temperature, quantifying mass loss associated with decomposition or desolvation.[9][10]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of 3,4-dimethyl-5-nitrobenzoic acid into a ceramic or platinum TGA pan.

  • Instrumentation: Place the sample pan in the TGA furnace.

  • Heating Program: Apply a linear heating ramp (e.g., 10 °C/min) from ambient to an appropriate final temperature (e.g., 600 °C) under an inert nitrogen atmosphere.[11]

  • Data Analysis: Analyze the TGA curve (mass vs. temperature) and its derivative (DTG curve) to determine the onset temperature of mass loss and the number of decomposition stages.[9]

Forced Degradation (Stress Testing)

Forced degradation studies are conducted under more severe conditions than accelerated stability studies and are crucial for identifying likely degradation products and establishing degradation pathways.[12][13] These studies are a core requirement of the International Council for Harmonisation (ICH) guidelines.[14]

Experimental Protocol:

  • Sample Preparation: Prepare solutions of 3,4-dimethyl-5-nitrobenzoic acid (e.g., at 1 mg/mL) in various stress media.[12]

  • Stress Conditions (as per ICH Q1A/Q1B):

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Solid sample stored at 80 °C for 48 hours.

    • Photostability: Expose the solid sample and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active ingredient.[14]

Long-Term and Accelerated Stability Studies

To determine a re-test period and recommend storage conditions, formal stability studies must be conducted on at least three batches of the substance.[1]

Experimental Protocol:

  • Batch Selection: Use at least three batches manufactured by a process that simulates the final production scale.[1]

  • Storage Conditions (for Climatic Zones I/II):

    • Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH.

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.

  • Testing Schedule:

    • Long-Term: Test at 0, 3, 6, 9, 12, 18, and 24 months.

    • Accelerated: Test at 0, 3, and 6 months.

  • Analysis: At each time point, test the samples for appearance, assay, degradation products (using a validated stability-indicating HPLC method), and any other critical quality attributes.

Analytical Methodology: Stability-Indicating HPLC

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is one that can accurately quantify the drug substance without interference from any degradation products, process impurities, or excipients.[15][16]

Protocol for Method Development:

  • Column and Mobile Phase Screening: Start with a robust reversed-phase column (e.g., C18) and screen various mobile phase compositions (e.g., acetonitrile/water or methanol/water with different pH buffers) to achieve good peak shape and retention for the parent compound.

  • Forced Degradation Sample Analysis: Inject the samples from the forced degradation study. The goal is to separate the parent peak from all degradation product peaks.

  • Gradient Optimization: Develop a gradient elution method to resolve complex mixtures of degradation products that may have a wide range of polarities.[17]

  • Detector Wavelength Selection: Use a photodiode array (PDA) detector to examine peak purity and select an optimal wavelength for quantification of the parent compound and all impurities.[18]

  • Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[19]

Solid-State Stability: Powder X-Ray Diffraction (PXRD)

For solid substances, it is crucial to assess whether the crystalline form changes over time, as different polymorphs can have different physical properties, including stability and solubility.[20] PXRD is the primary technique for this analysis.[21][22]

Experimental Protocol:

  • Initial Analysis: Obtain a characteristic PXRD pattern of the initial batch of 3,4-dimethyl-5-nitrobenzoic acid.

  • Stability Sample Analysis: At each time point in the long-term stability study, analyze a sample of the solid material by PXRD.

  • Comparison: Compare the PXRD patterns from the stability samples to the initial pattern. Any appearance of new peaks or changes in the pattern could indicate a polymorphic transformation or crystallization from an amorphous state.[23]

Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables to facilitate analysis and comparison.

Table 1: Hypothetical Thermal Analysis Data

Parameter Value Interpretation
Melting Point (DSC) 185.5 °C Sharp endotherm, indicates a crystalline solid.
Decomposition Onset (DSC) 210.2 °C Start of exothermic event, limit for thermal stress.
Decomposition Peak (DSC) 225.8 °C Maximum rate of exothermic decomposition.
Mass Loss Onset (TGA) 208.9 °C Correlates with DSC decomposition onset.

| Total Mass Loss (TGA) | 65% (up to 300°C) | Indicates significant fragmentation and evolution of gaseous products. |

Table 2: Hypothetical Accelerated Stability Data (40°C/75%RH)

Time Point Assay (%) Total Impurities (%) Appearance PXRD Pattern
0 Months 99.8 0.15 White Crystalline Powder Form I
3 Months 99.5 0.42 White Crystalline Powder Form I

| 6 Months | 99.1 | 0.85 | Off-white Crystalline Powder | Form I |

Interpretation: The data suggests that at 40°C/75%RH, the compound shows a slow increase in total impurities over 6 months with a slight change in appearance, but the solid form remains stable (no change in PXRD). This indicates good stability under accelerated conditions. Long-term data at 25°C/60%RH would be required to establish a definitive re-test period.

G A 3,4-Dimethyl-5- Nitrobenzoic Acid B Decarboxylation (-CO₂) A->B C Denitration (-NO₂) A->C D 4,5-Dimethyl- nitrobenzene B->D E 3,4-Dimethyl- benzoic Acid C->E F Further Degradation Products D->F E->F

Caption: Plausible degradation pathways for 3,4-dimethyl-5-nitrobenzoic acid.

Conclusion

The thermodynamic stability assessment of a new chemical entity such as 3,4-dimethyl-5-nitrobenzoic acid is a systematic, multi-disciplinary process. By integrating theoretical structural analysis with empirical data from thermal analysis (DSC, TGA), forced degradation studies, long-term stability trials, and solid-state characterization (PXRD), a comprehensive stability profile can be established. This rigorous evaluation is essential for ensuring the quality, safety, and reliability of the compound for its intended scientific or pharmaceutical application and is a foundational component of any regulatory submission. The methodologies outlined in this guide provide a robust framework for achieving this critical objective.

References

  • TGA Analysis in Pharmaceuticals - ResolveMass Laboratories Inc. [Link]

  • ICH Topic Q 1 A Stability Testing Guidelines. [Link]

  • How Pharmaceutical Companies Use DSC in Drug Development and Stability Testing. [Link]

  • Differential Scanning Calorimetry (DSC Analysis): Key Applications. [Link]

  • Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX - Slideshare. [Link]

  • Applications of Differential Scanning Calorimetry (DSC) Analysis. [Link]

  • Quality Guidelines - ICH. [Link]

  • Differential Scanning Calorimetry - Coriolis Pharma. [Link]

  • A Deep Dive into ICH Stability Guidelines (Q1A-Q1F) - BioBoston Consulting. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. [Link]

  • Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC. [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA). [Link]

  • A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • On the Prediction of Thermal Stability of Nitroaromatic Compounds Using Quantum Chemical Calculations - PubMed. [Link]

  • Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs | Aurigaresearch. [Link]

  • Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12 - PMC. [Link]

  • Stability-indicating HPLC method optimization using quality - Journal of Applied Pharmaceutical Science. [Link]

  • Stability Indicating HPLC Method Development: A Review - IRJPMS. [Link]

  • Thermal Stability Characteristics of Nitroaromatic Compounds. - DTIC. [Link]

  • Ch17 Reactions of Aromatic Compounds. [Link]

  • Forced Degradation Studies | ICH Stability Testing - BioPharmaSpec. [Link]

  • Thermogravimetric Analysis (TGA) Platform for Nucleic Acid Drugs - CD Formulation. [Link]

  • Thermogravimetric Analysis in Pharmaceuticals - Veeprho. [Link]

  • Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration - Open Access Journals. [Link]

  • stability-indicating hplc method: Topics by Science.gov. [Link]

  • 16.4: Substituent Effects in Electrophilic Substitutions - Chemistry LibreTexts. [Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds - MSU chemistry. [Link]

  • The thermal decomposition of some organic solids. Part II. m-Nitroperoxybenzoic acid and related peroxyacids - Journal of the Chemical Society B - RSC Publishing. [Link]

  • Structure-Activity Relationship Analysis of the Thermal Stabilities of Nitroaromatic Compounds Following Different Decomposition Mechanisms - PubMed. [Link]

  • analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method - SciELO. [Link]

  • Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC. [Link]

  • Thermal Stability Characteristics of Nitroaromatic Compounds. - DTIC. [Link]

  • Powder X-Ray Diffraction (PXRD) Method - P3 - SEN Pharma. [Link]

  • Systematic investigation of the influence of methyl groups upon fluorescence parameters and the intersystem crossing rate constant of aromatic molecules - PubMed. [Link]

  • (PDF) Investigating the effect of moisture protection on solid-state stability and dissolution of fenofibrate and ketoconazole solid dispersions using PXRD, HSDSC and Raman microscopy - ResearchGate. [Link]

  • Parts per Million Powder X-ray Diffraction - PMC - NIH. [Link]

  • X-ray Powder Diffraction in Solid Form Screening and Selection. [Link]

  • Powder X-ray Diffraction Protocol/SOP. [Link]

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Protocols & Analytical Methods

Method

Application Note: Optimized Esterification Strategies for 3,4-Dimethyl-5-nitrobenzoic Acid

Executive Summary & Context The esterification of 3,4-dimethyl-5-nitrobenzoic acid is a critical transformation in the synthesis of advanced pharmaceutical intermediates, notably in the development of Tyk2 degraders and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

The esterification of 3,4-dimethyl-5-nitrobenzoic acid is a critical transformation in the synthesis of advanced pharmaceutical intermediates, notably in the development of Tyk2 degraders and benzimidazole derivatives[1],[2]. This application note provides drug development professionals and synthetic chemists with field-validated protocols to achieve high-yielding esterification. Due to the unique electronic environment of the starting material, standard Fischer esterification often suffers from sluggish kinetics. Here, we detail a highly efficient thionyl chloride (SOCl₂)-mediated protocol alongside a microwave-assisted green chemistry alternative.

Physicochemical Context & Mechanistic Rationale

Understanding the causality behind reagent selection requires analyzing the substrate's electronic properties. 3,4-Dimethyl-5-nitrobenzoic acid possesses a carboxylic acid at position 1, electron-donating methyl groups at positions 3 and 4, and a strongly electron-withdrawing nitro group at position 5.

  • Electronic Deactivation in Fischer Esterification: In a classical acid-catalyzed Fischer esterification, the first mechanistic step is the protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon (3)[3]. The meta-positioned nitro group exerts a strong inductive electron-withdrawing effect (-I effect), which decreases the electron density on the carbonyl oxygen, making protonation thermodynamically less favorable. This leads to prolonged reaction times and equilibrium-limited yields when using standard H₂SO₄/MeOH reflux[3],[2].

  • The SOCl₂ Advantage: To bypass this electronic bottleneck, converting the carboxylic acid to an acyl chloride intermediate is highly effective. Thionyl chloride reacts irreversibly with the carboxylic acid, driven by the evolution of SO₂ and HCl gases. The resulting acyl chloride is exceptionally electrophilic and undergoes rapid nucleophilic attack by methanol, driving the esterification to completion without being hindered by the equilibrium limitations of the Fischer method[1].

Quantitative Reaction Metrics

The following table summarizes the quantitative parameters and expected outcomes for the two primary esterification methodologies.

ParameterMethod A: SOCl₂-Mediated (Authoritative)Method B: Microwave-Assisted Fischer
Reagents 3,4-Dimethyl-5-nitrobenzoic acid, SOCl₂, MeOH3,4-Dimethyl-5-nitrobenzoic acid, H₂SO₄, MeOH
Equivalents 1.0 eq Acid : 5.0 eq SOCl₂ : Excess MeOH1.0 eq Acid : 0.1 eq H₂SO₄ : Excess MeOH
Temperature 70 °C (Reflux)130 °C (Sealed Vessel)
Reaction Time 1 Hour15 Minutes (3 x 5 min cycles)
Yield Expectation >90% (High Conversion)~75-80% (Equilibrium Limited)
Scalability Excellent (Multi-gram to Kilogram)Limited by Microwave Cavity Size
Byproducts SO₂ (gas), HCl (gas)H₂O

Process Workflow & Mechanistic Visualizations

Mechanism A 3,4-Dimethyl-5-nitrobenzoic Acid (Deactivated Carbonyl) B SOCl2 Activation (Gas Evolution) A->B + SOCl2 (Dropwise, RT) C Acyl Chloride Intermediate (Highly Electrophilic) B->C - SO2 ↑ - HCl ↑ D Nucleophilic Attack (Excess Methanol) C->D + MeOH (70°C, 1h) E Methyl 3,4-dimethyl-5- nitrobenzoate D->E - HCl

Reaction pathway for the thionyl chloride-mediated esterification, bypassing electronic deactivation.

Workflow Start Starting Material: 3,4-Dimethyl-5-nitrobenzoic Acid MethA Method A: SOCl2 / MeOH (High-Yield Protocol) Start->MethA MethB Method B: H2SO4 / MeOH (Microwave Protocol) Start->MethB StepA1 Add SOCl2 dropwise at RT (Controls Exotherm) MethA->StepA1 StepB1 Add cat. H2SO4 in MeOH (Protonates Carbonyl) MethB->StepB1 StepA2 Reflux at 70°C for 1 h (Drives Conversion) StepA1->StepA2 StepA3 Concentrate & Basify to pH 7 (Prevents Hydrolysis) StepA2->StepA3 Product Purified Methyl 3,4-dimethyl-5-nitrobenzoate StepA3->Product StepB2 Microwave at 130°C for 15 min (Accelerates Kinetics) StepB1->StepB2 StepB3 Aqueous Workup & Extraction (Removes Catalyst) StepB2->StepB3 StepB3->Product

Comparative experimental workflows for SOCl₂-mediated vs. microwave-assisted esterification.

Self-Validating Experimental Protocols

Protocol A: Thionyl Chloride-Mediated Esterification (Recommended)

This protocol is adapted from validated synthetic routes for Tyk2 degraders (1)[1], providing a robust, scalable method for sterically and electronically demanding substrates.

  • Step 1: Reaction Setup. In an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 3,4-dimethyl-5-nitrobenzoic acid (4.00 g, 20.5 mmol) in anhydrous methanol (60 mL). Ensure the system is under a nitrogen atmosphere to prevent ambient moisture from quenching the intermediate acyl chloride.

  • Step 2: Reagent Addition. Cool the mixture to room temperature (RT). Carefully add thionyl chloride (SOCl₂) (12.19 g, 7.4 mL, 102.4 mmol, ~5.0 eq) dropwise.

    • Causality & Validation: Dropwise addition is critical to control the exothermic reaction and the vigorous evolution of SO₂ and HCl gases. The suspension will gradually clear as the acid converts to the highly soluble acyl chloride, serving as a visual validation of reaction initiation.

  • Step 3: Thermal Activation. Heat the reaction mixture to 70 °C (reflux) and stir for 1 hour.

    • Causality: While the acyl chloride forms at RT, heating to 70 °C ensures complete nucleophilic attack by methanol and drives off residual HCl gas, pushing the reaction to absolute completion.

  • Step 4: Workup and Concentration. Upon completion (verify via TLC: Hexanes/EtOAc 3:1, visualizing the disappearance of the highly polar acid baseline spot), cool the mixture to RT. Concentrate the solution under reduced pressure to remove excess methanol and volatile SOCl₂/HCl.

  • Step 5: Basification & Extraction. Resuspend the crude residue in a minimal amount of water/ethyl acetate and carefully basify the aqueous phase to exactly pH 7 using saturated aqueous NaHCO₃.

    • Causality & Validation: Neutralization is mandatory. If the mixture remains acidic during aqueous workup, the newly formed ester can undergo acid-catalyzed hydrolysis back to the starting material. Cessation of CO₂ bubbling during NaHCO₃ addition serves as a self-validating cue that neutralization is complete. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield the pure ester.

Protocol B: Microwave-Assisted Fischer Esterification

For laboratories prioritizing green chemistry (avoiding SOCl₂), microwave irradiation can overcome the activation energy barrier of the deactivated nitrobenzoic acid (2)[2].

  • Step 1: Setup. In a 10 mL microwave-safe reaction vessel, combine 3,4-dimethyl-5-nitrobenzoic acid (1.0 eq) with anhydrous methanol (15 volumes) and a catalytic amount of concentrated H₂SO₄ (0.1 eq).

  • Step 2: Irradiation. Seal the vessel and irradiate in a dedicated microwave synthesizer at 130 °C for 15 minutes (often applied in 3 x 5-minute cycles).

    • Causality: Standard reflux (65 °C) provides insufficient thermal energy to rapidly protonate the electron-poor carbonyl. Sealed-vessel microwave heating allows the methanol to reach 130 °C (well above its atmospheric boiling point), exponentially increasing the reaction rate and forcing the equilibrium forward.

  • Step 3: Workup. Cool the vessel to RT. Evaporate the methanol under reduced pressure. Dissolve the residue in ethyl acetate, wash sequentially with saturated NaHCO₃ (to neutralize the H₂SO₄ catalyst) and brine. Dry over anhydrous sodium sulfate and concentrate.

References

  • Title: WO2024220937A2 - Tyk2 degraders and uses thereof Source: Google Patents URL
  • Title: Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition Source: Journal of Physical Science URL
  • Title: Application Notes and Protocols for the Esterification of 5-Methyl-2-nitrobenzoic Acid Source: Benchchem URL

Sources

Application

Highly Chemoselective Reduction of 3,4-Dimethyl-5-nitrobenzoic Acid to 5-Amino-3,4-dimethylbenzoic Acid

Strategic Context & Application The reduction of aromatic nitro compounds to their corresponding primary amines is a foundational transformation in organic synthesis and drug development . Specifically, 3,4-dimethyl-5-ni...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Application

The reduction of aromatic nitro compounds to their corresponding primary amines is a foundational transformation in organic synthesis and drug development . Specifically, 3,4-dimethyl-5-nitrobenzoic acid (CAS# 74319-96-3) serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), including advanced Tyrosine Kinase 2 (Tyk2) degraders . The presence of the carboxylic acid and two ortho/meta-methyl groups requires a reduction methodology that is highly chemoselective, avoiding unwanted decarboxylation or aromatic ring over-reduction.

Mechanistic Causality: The Haber Reduction Pathway

To design a self-validating and high-yielding protocol, one must understand the causality of the reduction process. The transformation of a nitroarene to an aniline derivative is governed by the Haber mechanism .

Depending on the reaction conditions, the reduction can proceed via two distinct routes:

  • The Direct Route: A sequential hydrogenation process (Nitro Nitroso N-Arylhydroxylamine Amine). This route is thermodynamically favored under neutral or acidic conditions and directly yields the desired primary amine with high atom economy .

  • The Condensation Route: Under strongly basic conditions, the nitroso and hydroxylamine intermediates can couple to form azoxy, azo, and hydrazo byproducts, significantly reducing the yield of the target amine .

To maximize the yield of 5-amino-3,4-dimethylbenzoic acid, our protocols strictly utilize neutral to slightly acidic conditions to force the reaction through the direct route.

HaberMechanism Nitro Nitroarene (Ar-NO2) Nitroso Nitrosoarene (Ar-NO) Nitro->Nitroso +2H, -H2O Hydroxyl N-Arylhydroxylamine (Ar-NHOH) Nitroso->Hydroxyl +2H Amine Aniline Derivative (Ar-NH2) Hydroxyl->Amine +2H, -H2O

Direct route of the Haber mechanism for nitroarene reduction.

Strategic Methodology Selection

The choice of reducing agent dictates the scalability and safety of the workflow:

  • Catalytic Hydrogenation (Pd/C): Palladium on carbon (Pd/C) with molecular hydrogen is the industry standard for clean reaction profiles and high throughput . It efficiently facilitates the homolytic cleavage of H2​ and subsequent transfer to the nitro group .

  • Metal-Mediated Transfer (Indium/NH₄Cl): For laboratories lacking high-pressure reactors, Indium powder combined with ammonium chloride in aqueous ethanol provides a remarkably mild, benchtop-friendly alternative. Unlike harsh Tin(II) chloride ( SnCl2​ ) or Iron/Acetic acid reductions, Indium prevents the formation of intractable metal-oxide emulsions during workup and exhibits exquisite chemoselectivity .

Workflow Start 3,4-Dimethyl-5-nitrobenzoic Acid Split Select Method Start->Split PdC Protocol A: Pd/C, H2 (Methanol, 50 psi) Split->PdC Scalable/Clean Indium Protocol B: In/NH4Cl (Aq. Ethanol, Reflux) Split->Indium Benchtop/Mild WorkupA Filter over Celite Concentrate Filtrate PdC->WorkupA WorkupB Filter, Extract (EtOAc) Wash & Concentrate Indium->WorkupB Product 5-Amino-3,4-dimethylbenzoic Acid WorkupA->Product WorkupB->Product

Experimental workflows for the reduction to 5-amino-3,4-dimethylbenzoic acid.

Experimental Protocols

Protocol A: High-Pressure Catalytic Hydrogenation (Pd/C)

This protocol is optimized for high atom economy and simple purification .

Materials:

  • 3,4-Dimethyl-5-nitrobenzoic acid (1.0 equiv, e.g., 5.0 g, 25.6 mmol)

  • 10% Palladium on Carbon (Pd/C) (0.05 equiv by weight, 250 mg)

  • Methanol (HPLC grade, 50 mL)

  • Molecular Hydrogen ( H2​ ) gas

Step-by-Step Methodology:

  • Preparation: In a thick-walled pressure vessel (e.g., Parr shaker flask), dissolve 3,4-dimethyl-5-nitrobenzoic acid in 50 mL of methanol.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution. Caution: Pd/C is highly pyrophoric when dry; ensure the solvent covers the catalyst immediately.

  • Purging: Seal the vessel and purge the atmosphere with Nitrogen ( N2​ ) gas three times to remove residual oxygen, followed by purging with Hydrogen ( H2​ ) gas three times.

  • Reaction: Pressurize the vessel with H2​ to 50 psi. Agitate/stir the reaction mixture vigorously at room temperature for 4–6 hours.

  • Validation: Monitor the reaction progress by LC-MS or TLC (Eluent: DCM/MeOH 9:1). The disappearance of the starting material ( m/z 194 [M-H]-) and appearance of the amine ( m/z 164 [M-H]-) indicates completion.

  • Workup: Carefully vent the H2​ gas and purge the vessel with N2​ . Filter the reaction mixture through a tightly packed pad of Celite® to remove the Pd/C catalyst. Wash the pad with an additional 20 mL of methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 5-amino-3,4-dimethylbenzoic acid as a solid.

Protocol B: Mild Metal-Mediated Reduction (Indium / NH₄Cl)

Adapted from established organic syntheses, this protocol is ideal for benchtop execution without specialized pressure equipment .

Materials:

  • 3,4-Dimethyl-5-nitrobenzoic acid (1.0 equiv, 2.0 g, 10.2 mmol)

  • Indium powder (99.99%, 4.0 equiv, 4.68 g, 40.8 mmol)

  • Ammonium chloride ( NH4​Cl ) (10.0 equiv, 5.45 g, 102 mmol)

  • Ethanol (50 mL) and Deionized Water (25 mL)

Step-by-Step Methodology:

  • Preparation: In a 250-mL round-bottomed flask equipped with a magnetic stir bar, suspend the 3,4-dimethyl-5-nitrobenzoic acid in 50 mL of ethanol.

  • Reagent Addition: Add a solution of NH4​Cl dissolved in 25 mL of water to the flask. Subsequently, add the Indium powder.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 2.5 to 3 hours under vigorous stirring.

  • Validation: Check reaction completion via TLC. The starting material should be fully consumed.

  • Workup: Allow the mixture to cool to room temperature. Dilute with 50 mL of water and filter the suspension under vacuum to remove inorganic residues.

  • Extraction: Extract the aqueous filtrate with Ethyl Acetate ( 3×40 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate ( Na2​SO4​ ).

  • Isolation: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude 5-amino-3,4-dimethylbenzoic acid. Purify by recrystallization if necessary.

Quantitative Data & Method Comparison

The following table summarizes the operational metrics for both protocols to aid in strategic decision-making.

ParameterProtocol A: Catalytic Hydrogenation (Pd/C)Protocol B: Indium / NH4​Cl Reduction
Reagents 10% Pd/C, H2​ gas (50 psi)Indium powder, NH4​Cl
Solvent System MethanolAqueous Ethanol (2:1)
Temperature Room Temperature (20–25 °C)Reflux (~80 °C)
Reaction Time 4 – 6 hours2.5 – 3 hours
Typical Yield > 95%85 – 90%
Chemoselectivity High (may reduce halogens if present)Extremely High (tolerates halogens/alkynes)
Pros No metallic waste, simple workup, highly scalable.No pressure equipment needed, mild conditions.
Cons Requires Parr shaker/pressure reactor, pyrophoric catalyst.Higher reagent cost (Indium), requires extraction.

References

  • Common Organic Chemistry. "Nitro Reduction - Common Conditions." Common Organic Chemistry. URL: [Link]

  • Google Patents. "WO2024220937A2 - Tyk2 degraders and uses thereof." Google Patents.
  • Banik, B. K., et al. "Benzoic acid, 4-amino-, ethyl ester." Organic Syntheses, Vol. 81, p. 188 (2005). URL: [Link]

  • Gowda, D. C., et al. "Formic acid with 10% palladium on carbon: A reagent for selective reduction of aromatic nitro compounds." ResearchGate. URL: [Link]

  • Du, X., et al. "First-Principles Study on the Mechanism of Nitrobenzene Reduction to Aniline Catalyzed by a N-Doped Carbon-Supported Cobalt Single-Atom Catalyst." The Journal of Physical Chemistry C, 2021. URL: [Link]

  • Forni, L., et al. "Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts." Chemical Reviews, 2018. URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in 3,4-Dimethyl-5-Nitrobenzoic Acid Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing low yields or poor purity during the synthesis of 3,4-dimethyl-5-nitrobenzoic acid.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing low yields or poor purity during the synthesis of 3,4-dimethyl-5-nitrobenzoic acid. This compound is a critical intermediate in the synthesis of various pharmaceuticals, including the vascular disrupting agent Vadimezan (DMXAA)[1].

While the electrophilic aromatic nitration of 3,4-dimethylbenzoic acid is structurally straightforward, the reaction frequently suffers from poor isolated yields. Our application scientists have determined that the root cause is rarely a failed reaction; rather, it is a combination of poor regiocontrol during the nitration and inefficient isomer separation during the workup[2].

Mechanistic Insights & Regioselectivity

To troubleshoot yield, we must first understand the causality of the reaction's regioselectivity. 3,4-Dimethylbenzoic acid possesses competing directing groups:

  • The carboxylic acid (-COOH) at C1 is electron-withdrawing and meta-directing.

  • The methyl groups (-CH₃) at C3 and C4 are electron-donating and ortho/para-directing.

During nitration, the nitronium ion (NO₂⁺) preferentially attacks the C5 position. This is kinetically favored because C5 is activated by the ortho-directing C4-methyl and aligns with the meta-directing effect of the -COOH group. However, attack at the C2 position also occurs, leading to the 3,4-dimethyl-2-nitrobenzoic acid byproduct[3]. Although C2 is sterically hindered by the adjacent -COOH and C3-methyl groups, elevated temperatures can provide the activation energy required to overcome this steric bulk, shifting the isomer ratio unfavorably.

G SM 3,4-Dimethylbenzoic Acid (Starting Material) Nitronium Nitronium Ion (NO2+) from KNO3 / H2SO4 SM->Nitronium 0-5 °C Iso5 3,4-Dimethyl-5-nitrobenzoic acid (Major, ~65%) Favored by C4-Me & COOH Nitronium->Iso5 Attack at C5 Iso2 3,4-Dimethyl-2-nitrobenzoic acid (Minor, ~35%) Sterically Hindered Nitronium->Iso2 Attack at C2

Electrophilic aromatic substitution pathway highlighting regioselectivity.

Frequently Asked Questions (Troubleshooting)

Q1: My LC-MS shows the reaction went to completion, but I am getting a nearly 1:1 mixture of the 5-nitro and 2-nitro isomers. How can I improve the regioselectivity? A: This is a classic symptom of poor temperature control. The addition of the nitrating agent (e.g., KNO₃ in H₂SO₄) is highly exothermic. If the internal temperature exceeds 5 °C, the excess thermal energy allows the nitronium ion to overcome the steric hindrance at the C2 position, increasing the yield of the unwanted 2-nitro isomer. Actionable Fix: Ensure your cooling bath is maintained at 0 °C. Add the nitrating mixture dropwise over at least 1 hour, monitoring the internal temperature constantly. Do not let it exceed 5 °C.

Q2: I see a lot of unreacted starting material or dark brown byproducts. What went wrong? A: Unreacted starting material usually indicates water contamination, which dilutes the sulfuric acid and prevents the formation of the active nitronium ion. Conversely, dark brown byproducts indicate oxidative degradation of the methyl groups. This occurs if fuming nitric acid is used in excess or at high temperatures. Actionable Fix: Use strictly anhydrous potassium nitrate (KNO₃) dissolved in concentrated sulfuric acid (98%) rather than aqueous nitric acid.

Q3: My crude yield is fine, but my isolated yield of the pure 5-nitro isomer is <30% after recrystallization. How do I prevent product loss? A: Traditional recrystallization is highly inefficient for this mixture because the 5-nitro and 2-nitro isomers tend to co-crystallize. Instead, you must exploit their differing pKa values using a pH-gradient precipitation[3]. The nitro group in the 2-nitro isomer is ortho to the carboxylic acid, significantly increasing its acidity (pKa ~2.2) via the ortho-effect and intramolecular hydrogen bonding. The 5-nitro isomer is meta to the carboxylic acid and is less acidic (pKa ~3.5).

Quantitative Data: pH-Dependent Solubility
CompoundPosition of -NO₂Estimated pKaState at pH 4.0State at pH 3.0
3,4-Dimethyl-5-nitrobenzoic acid meta to -COOH~3.5 - 3.8Protonated (Neutral, Insoluble solid)Protonated (Neutral, Insoluble solid)
3,4-Dimethyl-2-nitrobenzoic acid ortho to -COOH~2.1 - 2.4Deprotonated (Anionic, Soluble in H₂O)Protonated (Neutral, Insoluble solid)

Table 1: Thermodynamic properties and precipitation states of nitrated isomers.

Standard Optimized Protocol: pH-Gradient Separation

To guarantee a self-validating, high-yield recovery system, abandon standard recrystallization and implement the following pH-controlled isolation protocol based on [3]:

Step 1: Nitration & Crude Isolation

  • Dissolve 40 g of 3,4-dimethylbenzoic acid in 250 mL of concentrated H₂SO₄ and cool to 0 °C.

  • Add a solution of 27 g KNO₃ in 100 mL H₂SO₄ dropwise over 1 hour. Maintain internal temp <5 °C.

  • Stir for 2 hours at 0 °C.

  • Quench the reaction by pouring it slowly over 1000 g of crushed ice.

  • Filter the resulting crude precipitate (this is a mixture of both isomers).

Step 2: Selective Precipitation

  • Transfer the crude solid to a large beaker and suspend in 2 L of deionized water.

  • Slowly add 2N NaOH (aq) until the pH reaches >8.0. Both isomers will dissolve as their sodium salts.

  • Critical Step: Slowly add 2N HCl (aq) dropwise while monitoring with a calibrated pH meter until the solution reaches exactly pH 4.0 .

  • The 3,4-dimethyl-5-nitrobenzoic acid will selectively precipitate. Filter and wash with cold water to obtain the pure product (Typical recovery: ~25 g).

  • Optional: To recover the 2-nitro byproduct, take the filtrate from Step 4 and further acidify to pH 3.0 . The 3,4-dimethyl-2-nitrobenzoic acid will precipitate (Typical recovery: ~13 g).

G Crude Crude Solid Mixture (5-Nitro & 2-Nitro Isomers) Basify Dissolve in H2O Basify with 2N NaOH (pH > 8) Crude->Basify Acidify4 Acidify with 2N HCl Target pH = 4.0 Basify->Acidify4 Filter5 Filtration Acidify4->Filter5 Pure5 3,4-Dimethyl-5-nitrobenzoic acid (Solid Precipitate) Filter5->Pure5 Retentate Filtrate Filtrate (Contains 2-Nitro Anion) Filter5->Filtrate Mother Liquor Acidify3 Further Acidify Target pH = 3.0 Filtrate->Acidify3 Pure2 3,4-Dimethyl-2-nitrobenzoic acid (Solid Precipitate) Acidify3->Pure2

Workflow for the selective pH-gradient precipitation of nitrated isomers.

References
  • Atwell, G. J., Yang, S., & Denny, W. A. (2002). An improved synthesis of 5,6-dimethylxanthenone-4-acetic acid (DMXAA). European Journal of Medicinal Chemistry, 37(10), 825-828. Source: [1].

  • Pinto, M. M. M., et al. (2019). Carboxyxanthones: Bioactive Agents and Molecular Scaffold for Synthesis of Analogues and Derivatives. Molecules, 24(1), 158. Source: [2].

  • US Patent Application Publication. (2011). Preparation of 3,4-dimethyl-2-nitrobenzoic acid and related intermediates (US 2011/0288089 A1). Source: [3].

Sources

Optimization

Technical Support Center: Optimizing Recrystallization of 3,4-Dimethyl-5-nitrobenzoic Acid

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the recrystallization of 3,4-dimethyl-5-nitrobenzoic acid. The following trouble...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the recrystallization of 3,4-dimethyl-5-nitrobenzoic acid. The following troubleshooting FAQs address common and complex issues, offering scientifically grounded explanations and actionable protocols to enhance purity and yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Solvent Selection & Initial Dissolution

Question 1: I'm struggling to find a suitable single solvent for the recrystallization of 3,4-dimethyl-5-nitrobenzoic acid. What are the key characteristics of an ideal solvent, and what should I try?

Answer:

The cornerstone of successful recrystallization is selecting an appropriate solvent. The ideal solvent should exhibit a steep solubility curve for 3,4-dimethyl-5-nitrobenzoic acid, meaning it dissolves the compound sparingly at room temperature but completely at its boiling point.[1][2] This differential solubility is crucial for maximizing crystal recovery upon cooling.[3][4]

For aromatic carboxylic acids like 3,4-dimethyl-5-nitrobenzoic acid, polarity plays a significant role. The molecule possesses both polar (carboxylic acid, nitro group) and non-polar (dimethylated benzene ring) regions. Therefore, solvents of intermediate polarity often provide the best results.[5]

Recommended Single Solvents to Evaluate:

  • Ethanol or Methanol: These are often good starting points for nitrobenzoic acid derivatives.[6][7]

  • Acetone: Its polarity and volatility make it a viable option.

  • Ethyl Acetate: Another solvent of intermediate polarity that can be effective.[8]

Experimental Protocol: Single Solvent Screening

  • Place approximately 50 mg of your crude 3,4-dimethyl-5-nitrobenzoic acid into a small test tube.

  • Add the chosen solvent dropwise at room temperature, observing the solubility.

  • If the compound is largely insoluble, gently heat the test tube in a water bath towards the solvent's boiling point.

  • Continue adding the hot solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Observe the quantity and quality of the crystals formed. A good solvent will yield a significant amount of crystalline solid upon cooling.

Question 2: A single solvent isn't working well. How do I effectively use a mixed-solvent system for recrystallization?

Answer:

When a single solvent fails to provide the desired solubility profile, a mixed-solvent system is an excellent alternative.[1] This technique involves using two miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent").[9]

For 3,4-dimethyl-5-nitrobenzoic acid, a common and effective mixed-solvent system is ethanol and water .[1][6] Ethanol is the "good" solvent, and water is the "poor" solvent.

Experimental Protocol: Mixed-Solvent Recrystallization (Ethanol/Water)

  • Dissolve the crude 3,4-dimethyl-5-nitrobenzoic acid in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • While keeping the solution hot, add hot water dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Add a few more drops of hot ethanol until the solution becomes clear again.

  • Allow the flask to cool slowly to room temperature. This slow cooling is critical for the formation of large, pure crystals.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[10]

  • Collect the crystals by vacuum filtration.[11]

Troubleshooting Crystallization Issues

Question 3: My compound has "oiled out" instead of forming crystals. What causes this, and how can I fix it?

Answer:

"Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid.[12][13] This typically happens when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities.[12]

Troubleshooting Steps for Oiling Out:

  • Re-dissolve the Oil: Heat the solution to re-dissolve the oil.

  • Add More "Good" Solvent: Add a small amount of the "good" solvent (e.g., ethanol in an ethanol/water system) to decrease the saturation level.[12]

  • Ensure Slow Cooling: Allow the solution to cool much more slowly. You can insulate the flask to slow down the cooling process.[12]

  • Lower the Crystallization Temperature: If using a mixed-solvent system, try adding the "poor" solvent at a slightly lower temperature.

Question 4: No crystals are forming, even after cooling the solution in an ice bath. What should I do?

Answer:

The failure of crystals to form is often due to either using too much solvent or the solution being supersaturated.[12][13]

Methods to Induce Crystallization:

  • Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask below the level of the solution.[14] The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: Add a tiny crystal of pure 3,4-dimethyl-5-nitrobenzoic acid (a "seed crystal") to the solution.[14][15] This provides a template for further crystallization.

  • Reduce Solvent Volume: If too much solvent was added, you can gently heat the solution to evaporate some of the solvent and increase the concentration of the solute.[12][15] Be careful not to evaporate too much.

  • Extended Cooling: Sometimes, crystallization simply requires more time at a lower temperature.[14]

Question 5: The recrystallization resulted in a very low yield. What are the common causes and how can I improve it?

Answer:

A low yield is a frequent issue in recrystallization. Several factors can contribute to this problem.

Common Causes of Low Yield and Their Solutions:

  • Using too much solvent: This is the most common reason for low yield, as a significant amount of the compound will remain dissolved in the mother liquor.[16] Always use the minimum amount of hot solvent necessary to dissolve the solid.

  • Premature crystallization during hot filtration: If insoluble impurities were present and a hot filtration step was performed, the desired compound may have crystallized on the filter paper or in the funnel stem.[13] To prevent this, pre-heat the filtration apparatus with hot solvent.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.[17]

  • Incomplete crystallization: Ensure the solution has been given adequate time to cool, both at room temperature and in an ice bath.

  • Washing with the wrong solvent or too much solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid re-dissolving the product.[11]

Dealing with Impurities

Question 6: My recrystallized product is still colored. How can I remove colored impurities?

Answer:

Colored impurities are common in organic synthesis. These can often be effectively removed by using activated charcoal (decolorizing carbon).[18][19]

Protocol for Using Activated Charcoal:

  • After dissolving your crude product in the hot recrystallization solvent, remove the flask from the heat source.

  • Add a very small amount of activated charcoal to the hot solution. Be cautious, as the solution may boil vigorously upon addition.

  • Swirl the flask and gently reheat for a few minutes.

  • Perform a hot gravity filtration to remove the activated charcoal, which will have adsorbed the colored impurities.[4]

  • Proceed with the cooling and crystallization steps as usual.

Important Note: Use activated charcoal sparingly, as it can also adsorb some of your desired product, leading to a lower yield.[17]

Question 7: How do I know if my recrystallized product is pure?

Answer:

The purity of your recrystallized 3,4-dimethyl-5-nitrobenzoic acid can be assessed by several methods:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point range (typically 1-2 °C). Impurities will broaden and depress the melting point range. Compare the melting point of your recrystallized product to the literature value.

  • Thin-Layer Chromatography (TLC): For qualitative analysis, TLC can be used to compare the recrystallized product to the crude material. A pure compound should ideally show a single spot.

  • Spectroscopic Methods: For quantitative analysis and structural confirmation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy can be employed.

Visual Workflows and Data

Table 1: Properties of Common Recrystallization Solvents

SolventBoiling Point (°C)PolarityNotes
Water100HighGood "poor" solvent for mixed-solvent systems with more soluble organic solvents.[5]
Ethanol78HighOften a good choice for aromatic carboxylic acids.[5]
Methanol65HighSimilar to ethanol but with a lower boiling point.[5]
Acetone56Medium-HighVolatile and effective for a range of polarities.[5]
Ethyl Acetate77MediumGood for compounds of intermediate polarity.
Hexane69LowGenerally not suitable as a primary solvent but can be used as an anti-solvent.[5]

Diagram 1: Decision-Making Workflow for Optimizing Recrystallization

RecrystallizationWorkflow start Start with Crude 3,4-Dimethyl-5-nitrobenzoic Acid solvent_screening Perform Single Solvent Screening (e.g., Ethanol, Acetone) start->solvent_screening good_solvent Good Single Solvent Found? solvent_screening->good_solvent single_recrystallization Proceed with Single Solvent Recrystallization good_solvent->single_recrystallization Yes mixed_solvent Attempt Mixed-Solvent Recrystallization (e.g., Ethanol/Water) good_solvent->mixed_solvent No dissolution_issue Dissolution Issues? single_recrystallization->dissolution_issue mixed_solvent->dissolution_issue troubleshoot_dissolution Troubleshoot: - Check solvent choice - Ensure sufficient heating dissolution_issue->troubleshoot_dissolution Yes crystallization_issue Crystallization Issues? dissolution_issue->crystallization_issue No troubleshoot_dissolution->solvent_screening induce_crystallization Induce Crystallization: - Scratch flask - Add seed crystal - Reduce solvent crystallization_issue->induce_crystallization Yes oiling_out Product 'Oiled Out'? crystallization_issue->oiling_out No induce_crystallization->oiling_out troubleshoot_oiling Troubleshoot: - Re-dissolve and add more 'good' solvent - Slow down cooling oiling_out->troubleshoot_oiling Yes colored_product Product is Colored? oiling_out->colored_product No troubleshoot_oiling->crystallization_issue charcoal_treatment Use Activated Charcoal and Hot Filter colored_product->charcoal_treatment Yes low_yield Low Yield? colored_product->low_yield No charcoal_treatment->low_yield optimize_yield Optimize Yield: - Use minimum hot solvent - Ensure slow cooling - Use ice-cold wash low_yield->optimize_yield Yes pure_product Obtain Pure Crystalline Product low_yield->pure_product No optimize_yield->single_recrystallization

Caption: A workflow diagram illustrating the decision-making process for optimizing the recrystallization of 3,4-dimethyl-5-nitrobenzoic acid.

References

  • Recrystallization. (n.d.). LibreTexts. Retrieved from [Link]

  • Initiating Crystallization. (2022, April 7). LibreTexts. Retrieved from [Link]

  • Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). University of Texas at Dallas. Retrieved from [Link]

  • Guide for crystallization. (n.d.). University of Rochester. Retrieved from [Link]

  • Crystallization. (n.d.). Wikipedia. Retrieved from [Link]

  • Recrystallization. (n.d.). Jack Westin. Retrieved from [Link]

  • Effect of impurities on the recrystallization texture in commercially pure copper-ETP wires. (2020). Materials Characterization. Retrieved from [Link]

  • Crystallization. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]

  • Problems with Recrystallisations. (n.d.). University of York. Retrieved from [Link]

  • Recrystallization. (2023, January 29). LibreTexts. Retrieved from [Link]

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021, November 3). MDPI. Retrieved from [Link]

  • Recrystallization Definition, Principle &Purpose. (2022, November 7). PraxiLabs. Retrieved from [Link]

  • Recrystallization (chemistry). (n.d.). Wikipedia. Retrieved from [Link]

  • Effects of Impurities and their Redistribution during Recrystallization of Ice Crystals. (2008, February 4). Dartmouth Digital Commons. Retrieved from [Link]

  • What are possible errors for recrystallization? (n.d.). Homework.Study.com. Retrieved from [Link]

  • Recrystallization. (n.d.). University of Massachusetts. Retrieved from [Link]

  • Recrystallization. (n.d.). California State University, Northridge. Retrieved from [Link]

  • Troubleshooting. (2022, April 7). LibreTexts. Retrieved from [Link]

  • Purification of carboxylic acids by complexation with selective solvents. (n.d.). Google Patents.
  • Recrystallization. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Determining Which Solvent to Use. (2022, April 7). LibreTexts. Retrieved from [Link]

  • Solvent design for crystallization of carboxylic acids. (2018, January 12). ResearchGate. Retrieved from [Link]

  • 3,4-Dimethyl-5-nitro-benzoic acid — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Help! Recrystallization sources of error. (2012, February 7). Reddit. Retrieved from [Link]

  • Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid? (2015, March 11). ResearchGate. Retrieved from [Link]

  • The Recrystallization of Benzoic Acid. (n.d.). University of Wisconsin-River Falls. Retrieved from [Link]

  • Recrystallization of Benzoic Acid. (n.d.). University of Northern Iowa. Retrieved from [Link]

  • Lab Report Recrystallization. (2016, September 27). Florida A&M University. Retrieved from [Link]

  • 3,5-Dimethyl-4-nitrobenzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Recrystallization and Melting Point Analysis. (2022, December 5). YouTube. Retrieved from [Link]

  • Synthesis of 3,4-diacetoxy-5-nitrobenzoic acid. (n.d.). PrepChem.com. Retrieved from [Link]

  • 4 Nitrobenzoic Acid. (n.d.). ideXlab. Retrieved from [Link]

  • Process for recovering 3-nitrobenzoic acid. (n.d.). Google Patents.
  • Measurement and Correlation of Solubilities of 3-Methyl-2-Nitrobenzoic Acid, 3-Methyl-4-Nitrobenzoic Acid, and 5-Methyl-2-Nitrobenzoic Acid in n-Butanol Isomer Solvents. (2021, May 10). ACS Publications. Retrieved from [Link]

  • The solubility of 3,5-dinitrobenzoic acid in seven solvents. (n.d.). ResearchGate. Retrieved from [Link]

  • Solubilities of benzoic acid, 3-nitrobenzoic acid, and 3,5-dinitrobenzoic acid. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 3,4-Dimethyl-5-Nitrobenzoic Acid

Introduction: The Challenge of Isomeric Purity The synthesis of 3,4-dimethyl-5-nitrobenzoic acid, typically achieved through the electrophilic nitration of 3,4-dimethylbenzoic acid, presents a common and often underestim...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Isomeric Purity

The synthesis of 3,4-dimethyl-5-nitrobenzoic acid, typically achieved through the electrophilic nitration of 3,4-dimethylbenzoic acid, presents a common and often underestimated challenge in process chemistry and drug development: the formation of regioisomers. The directing effects of the two activating methyl groups and the deactivating carboxylic acid group on the aromatic ring inevitably lead to a mixture of products.[1][2] Due to their nearly identical molecular weights and similar polarities, separating these isomeric impurities from the target compound can be a significant bottleneck.

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals facing this purification challenge. We will explore the underlying chemical principles, offer structured troubleshooting advice, and provide detailed, field-proven protocols to achieve high purity of 3,4-dimethyl-5-nitrobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomeric impurities I should expect during the synthesis of 3,4-dimethyl-5-nitrobenzoic acid?

During the nitration of 3,4-dimethylbenzoic acid, the nitronium ion (NO₂⁺) can add to several positions on the aromatic ring. While the 5-position is favored, nitration can also occur at other locations, leading to two primary isomeric impurities:

  • 3,4-dimethyl-2-nitrobenzoic acid: Formed by nitration ortho to the carboxylic acid group.

  • 3,4-dimethyl-6-nitrobenzoic acid: Formed by nitration ortho to the 3-methyl group.

The similar electronic environments and physical properties of these isomers make their separation from the desired 3,4-dimethyl-5-nitrobenzoic acid particularly difficult.[1]

Q2: My initial recrystallization attempt failed to significantly improve purity. What is the likely cause and what should I do next?

This is a common issue. A simple recrystallization often fails because the target compound and its isomers have very similar solubility profiles in many common solvents. They may even co-crystallize, forming solid solutions which are mixtures at the molecular level, making separation by this method ineffective.[3][4]

Next Steps:

  • Solvent Scouting: Do not assume your first solvent choice was optimal. A systematic screen of solvents with varying polarities is crucial.

  • Fractional Recrystallization: Instead of a single crystallization, employ a multi-step fractional process. This involves sequential crystallizations of the material, where each fraction is collected and analyzed separately.

  • Consider Chromatography: If fractional recrystallization proves inefficient or results in significant yield loss, column chromatography is the next logical step.

Q3: How can I strategically choose a solvent system for fractional recrystallization?

The ideal solvent is one in which the desired isomer has significantly different solubility from the impurities at both high and low temperatures. The goal is to find a solvent where the desired product is sparingly soluble at low temperatures, while the impurities are either much more soluble (staying in the mother liquor) or much less soluble (crystallizing out first).

A good starting point is to use binary solvent systems, which allow for fine-tuning of polarity. Common systems for nitrobenzoic acids include ethanol/water, methanol/water, and ethyl acetate/hexane.[5][6]

Solvent SystemPolarityRationale
Ethanol/Water High to MediumThe compound is dissolved in hot ethanol, and water is added dropwise until the solution becomes turbid (the cloud point). A small amount of ethanol is then added to redissolve the solid, and the solution is allowed to cool slowly. Isomers often have different precipitation points in such systems.
Methanol/Water High to MediumSimilar to ethanol/water, methanol is a good solvent for nitrobenzoic acids, and water acts as the anti-solvent.[5]
Ethyl Acetate/Hexane Medium to LowThe compound is dissolved in a minimum of hot ethyl acetate, and hexane is added to induce crystallization. This system is effective for compounds with moderate polarity.
Toluene LowWhile less common, toluene can sometimes provide unique selectivity for aromatic compounds due to π-π stacking interactions, potentially leading to better separation.
Q4: When is it time to switch from recrystallization to column chromatography?

Switch to column chromatography when:

  • Multiple attempts at fractional recrystallization fail to achieve the desired purity (>98%).

  • The yield from recrystallization is unacceptably low due to multiple steps.

  • You need to isolate not only the main product but also the impurities for characterization.

  • You are working on a smaller scale (<10 g), where chromatography is often faster and more efficient.

Chromatographic methods offer superior resolving power for closely related isomers.[7][8]

Q5: My isomers are co-eluting on a standard silica gel column. How can I improve the separation?

Co-elution on silica gel is common for these isomers. Here are several strategies to improve resolution:

  • Optimize the Mobile Phase:

    • Reduce Polarity: Decrease the concentration of the polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). This will increase the retention time of all compounds and may improve separation.

    • Add an Acid Modifier: Add 0.5-1% acetic or formic acid to the mobile phase. This suppresses the deprotonation of the carboxylic acid group, preventing peak tailing and often sharpening the peaks, which can enhance resolution.[9]

    • Try a Different Solvent System: Switch to a different solvent system with alternative selectivity, such as dichloromethane/methanol.

  • Change the Stationary Phase:

    • If silica gel fails, consider a different stationary phase. Phenyl-functionalized silica can offer different selectivity for aromatic compounds through π-π interactions, which may resolve isomers that are inseparable on standard silica.[10]

  • Improve Column Parameters:

    • Use a longer and/or narrower column.

    • Use silica gel with a smaller particle size for higher efficiency.

    • Ensure the column is packed perfectly to avoid channeling.

Q6: Can I use High-Performance Liquid Chromatography (HPLC) for this purification? What are some recommended starting conditions?

Yes, preparative HPLC is an excellent, albeit more expensive, option for achieving very high purity, especially for smaller quantities.

Recommended Starting Conditions (Reversed-Phase):

  • Column: C18 or Phenyl-Hexyl. A Phenyl-Hexyl column is highly recommended as it can provide alternative selectivity for aromatic isomers.[10]

  • Mobile Phase: A gradient of acetonitrile and water is a good starting point. Both solvents should be acidified with 0.1% formic acid or trifluoroacetic acid (TFA) to ensure the carboxylic acid remains protonated.

  • Gradient: Start with a shallow gradient, for example, 30-60% acetonitrile over 30 minutes.

  • Detection: UV detection at a wavelength where all nitroaromatic isomers absorb, typically around 254 nm.

Troubleshooting and Method Selection Workflow

Choosing the right purification strategy depends on the initial purity of your crude material, the desired final purity, the scale of your experiment, and the available equipment. The following decision tree provides a logical workflow for tackling this purification challenge.

PurificationWorkflow start Crude 3,4-dimethyl-5-nitrobenzoic acid purity_check Analyze Purity (1H NMR, HPLC) start->purity_check decision1 Purity > 98%? purity_check->decision1 stop Purification Complete decision1->stop Yes frac_recryst Perform Fractional Recrystallization decision1->frac_recryst No purity_check2 Analyze Purity of Best Fraction frac_recryst->purity_check2 decision2 Purity > 98%? purity_check2->decision2 decision2->stop Yes decision3 Significant Improvement? decision2->decision3 No repeat_recryst Repeat Recrystallization on Enriched Fraction decision3->repeat_recryst Yes column_chrom Preparative Column Chromatography (Silica) decision3->column_chrom No repeat_recryst->purity_check2 purity_check3 Analyze Fractions column_chrom->purity_check3 decision4 Pure Fractions Obtained? purity_check3->decision4 combine_pure Combine & Evaporate Pure Fractions decision4->combine_pure Yes deriv_protocol Consider Derivatization Protocol (Esterification-Separation-Hydrolysis) decision4->deriv_protocol No (Co-elution) combine_pure->stop

Caption: Decision workflow for purifying 3,4-dimethyl-5-nitrobenzoic acid.

Detailed Experimental Protocols

Protocol 1: Fractional Recrystallization from Ethanol/Water

This protocol aims to exploit small differences in solubility to enrich the desired isomer over several cycles.

Materials:

  • Crude 3,4-dimethyl-5-nitrobenzoic acid

  • Ethanol (200 proof)

  • Deionized water

  • Erhlenmeyer flasks

  • Hot plate/stirrer

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve 10 g of the crude product in the minimum amount of boiling ethanol. Stir continuously.

  • Induce Precipitation: While the solution is still hot, add deionized water dropwise until a persistent cloudiness appears.

  • Clarification: Add a few drops of hot ethanol to just redissolve the precipitate and obtain a clear solution.

  • First Crystallization (Fraction A): Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask. The first crop of crystals will form.

  • Isolation of Fraction A: Once crystal growth appears to have stopped, cool the flask in an ice bath for 20 minutes. Collect the crystals (Fraction A) by vacuum filtration.

  • Second Crystallization (Fraction B): Transfer the filtrate (mother liquor) to a new flask. Reduce its volume by about 25% by gentle heating or using a rotary evaporator. Allow this solution to cool to room temperature, then place it in an ice bath to obtain a second crop of crystals (Fraction B).

  • Analysis: Dry both fractions and analyze their purity by ¹H NMR or HPLC. One fraction should be significantly enriched in the desired 3,4-dimethyl-5-nitrobenzoic acid.

  • Repeat: Take the most enriched fraction and repeat the entire recrystallization process. Two to three cycles may be required to achieve high purity.

Protocol 2: Preparative Silica Gel Column Chromatography

This method is highly effective for separating isomers on a multi-gram scale.

Materials:

  • Crude 3,4-dimethyl-5-nitrobenzoic acid (pre-adsorbed onto silica gel)

  • Silica gel (230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate, Acetic Acid (all HPLC grade)

  • Glass chromatography column

  • Fraction collector or test tubes

Procedure:

  • Prepare the Mobile Phase: Prepare a stock solution of the mobile phase. A good starting point is Hexane:Ethyl Acetate (7:3) + 0.5% Acetic Acid. The addition of acetic acid is critical to prevent peak tailing.[9]

  • Pack the Column: Prepare a slurry of silica gel in the mobile phase and carefully pack the column, ensuring no air bubbles are trapped.

  • Load the Sample: Dissolve 1 g of the crude material in a minimal amount of dichloromethane or the mobile phase. Add ~2 g of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, maintaining a constant flow rate.

  • Fraction Collection: Collect fractions of equal volume (e.g., 10-15 mL) continuously from the start of the elution.

  • Analysis by TLC: Spot every few fractions on a TLC plate and develop it using the mobile phase. Visualize the spots under a UV lamp. Combine the fractions that contain only the pure, desired isomer.

  • Isolation: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified 3,4-dimethyl-5-nitrobenzoic acid.

Protocol 3: Purification via Methyl Ester Derivatization

If other methods fail, this chemical approach can resolve stubborn separations. The isomers are converted to their corresponding methyl esters, which often have different chromatographic properties. After separation, the pure ester is hydrolyzed back to the acid.

Materials:

  • Crude 3,4-dimethyl-5-nitrobenzoic acid

  • Methanol

  • Concentrated Sulfuric Acid

  • Sodium Bicarbonate solution

  • Sodium Hydroxide solution

  • Hydrochloric Acid

Procedure:

  • Esterification:

    • To a solution of the crude acid (5 g) in 50 mL of methanol, add 1 mL of concentrated sulfuric acid dropwise.[11]

    • Reflux the mixture for 4 hours.

    • Cool the solution, remove most of the methanol via rotary evaporation, and dilute the residue with 100 mL of ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and then brine. Dry over anhydrous sodium sulfate and concentrate to yield the crude methyl esters.

  • Chromatographic Separation of Esters:

    • The resulting ester mixture is typically less polar than the starting acids and is often easier to separate by silica gel chromatography.

    • Use a non-polar mobile phase like Hexane:Ethyl Acetate (e.g., 9:1 or 8:2) and follow the procedure in Protocol 2 (note: acetic acid is not needed in the mobile phase for the esters).

    • Isolate the pure methyl 3,4-dimethyl-5-nitrobenzoate.

  • Hydrolysis (Saponification):

    • Dissolve the pure ester in a mixture of methanol and 1 M sodium hydroxide solution.

    • Heat the mixture to reflux for 1-2 hours until the reaction is complete (monitor by TLC).

    • Cool the reaction, remove the methanol via rotary evaporation, and dilute with water.

    • Acidify the aqueous solution with 2 M hydrochloric acid until the pH is ~1-2. The pure 3,4-dimethyl-5-nitrobenzoic acid will precipitate.[6]

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

References

  • Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent Technologies. Available from: [Link]

  • Sciencemadness.org. (2009). Synthesis of p-nitrobenzoic acid. Sciencemadness Discussion Board. Available from: [Link]

  • Google Patents. (1981). US4288615A - Process for recovering 3-nitrobenzoic acid.
  • Google Patents. (1954). US2695311A - Preparation of 2-and 4-nitrobenzoic acid.
  • Miller, R. B., & Case, W. S. (2011). Radial Chromatography for the Separation of Nitroaniline Isomers. Journal of Chemical Education, 88(9), 1296-1297. Available from: [Link]

  • Quora. (2022). How to separate the mixture of meta nitrobenzoic acid and para-nitrobenzene acid. Available from: [Link]

  • Surov, A. O., et al. (2023). Experimental and Computational Study of Solid Solutions Formed between Substituted Nitrobenzoic Acids. Crystal Growth & Design. Available from: [Link]

  • Surov, A. O., et al. (2023). Experimental and Computational Study of Solid Solutions Formed between Substituted Nitrobenzoic Acids. ChemRxiv. Available from: [Link]

  • PrepChem.com. (n.d.). Synthesis of 3,4-diacetoxy-5-nitrobenzoic acid. Available from: [Link]

  • Lai, J., et al. (2016). Supporting Information: Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. Centers for Disease Control and Prevention Stacks. Available from: [Link]

  • Zhang, C., et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research, 41(12), 1102-1104.
  • YouTube. (2023). Synthesis of Nitrobenzoic Acid | Step-by-Step Organic Chemistry Lab Guide. Available from: [Link]

  • ResearchGate. (2021). Separation of regio-isomers / suggestions for regio-selective methylation of aromatics? Available from: [Link]

  • ACS Publications. (2021). Measurement and Correlation of Solubilities of 3-Methyl-2-Nitrobenzoic Acid, 3-Methyl-4-Nitrobenzoic Acid, and 5-Methyl-2-Nitrobenzoic Acid in n-Butanol Isomer Solvents. Journal of Chemical & Engineering Data. Available from: [Link]

  • ResearchGate. (n.d.). The solubility of 3,5-dinitrobenzoic acid in seven solvents. Available from: [Link]

  • MDPI. (2025).
  • Truman State University. (2013). Multistep Synthesis Nitration. Truman ChemLab. Available from: [Link]

  • Indian Journal of Chemistry. (1988). Solubility & the Dissociation Constants ofp-Nitrobenzoic Acid in Different Mixed Solvents & Free Energies of Transfer of An. Available from: [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Available from: [Link]

  • University of the West Indies at Mona. (n.d.). Determination of the p/o-Isomer Product Ratios in Electrophilic Aromatic Nitration of Alkylbenzenes Using High Resolution 1 H NMR Spectroscopy. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Available from: [Link]

  • University of Wisconsin-La Crosse. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Available from: [Link]

Sources

Optimization

Overcoming solubility issues with 3,4-dimethyl-5-nitrobenzoic acid in biological assays

Technical Support Center: 3,4-Dimethyl-5-nitrobenzoic Acid A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 3,4-dimethyl-5-nitrobenzoic acid. This guide,...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3,4-Dimethyl-5-nitrobenzoic Acid

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 3,4-dimethyl-5-nitrobenzoic acid. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and detailed protocols to help you overcome the common yet significant challenge of compound solubility in biological assays. Ensuring your compound is fully dissolved is critical for generating accurate, reproducible, and meaningful data.

Understanding the Challenge: Physicochemical Properties

3,4-Dimethyl-5-nitrobenzoic acid is an aromatic carboxylic acid. Its structure, featuring a substituted benzene ring, makes it inherently hydrophobic. While the carboxylic acid group provides a handle for aqueous solubility, this is highly dependent on the pH of the solution.

  • Hydrophobic Core: The dimethyl-nitrophenyl group limits solubility in aqueous media.

  • Ionizable Group: The carboxylic acid group (pKa ≈ 3.5-4.5) is the key to manipulating solubility. At pH levels above the pKa, the group deprotonates to the more soluble carboxylate anion. Below the pKa, it remains in its less soluble, protonated form.

This dual nature is the primary reason researchers encounter solubility issues. A solution that appears clear in an organic solvent like DMSO can suddenly precipitate when diluted into an aqueous buffer, compromising the entire experiment.

Troubleshooting Guide: Common Solubility Problems

Here are answers to the most common issues encountered when working with 3,4-dimethyl-5-nitrobenzoic acid.

Question: I dissolved my compound in 100% DMSO to make a 10 mM stock, but it crashed out of solution when I diluted it into my cell culture media (pH 7.4). What happened?

Answer: This is a classic case of solvent-induced precipitation.[1] While 3,4-dimethyl-5-nitrobenzoic acid is soluble in concentrated DMSO, its solubility in the final aqueous environment is much lower. When the DMSO stock is diluted, the compound is abruptly exposed to an aqueous environment where it is poorly soluble, causing it to precipitate.[2] The final concentration of DMSO in your assay is also a critical factor; it must be high enough to aid solubility but low enough to avoid cellular toxicity.[3][4]

Question: What is the maximum concentration of DMSO I can safely use in my cell-based assay?

Answer: The tolerance to DMSO is highly cell-line specific and depends on the duration of the assay.[5]

DMSO ConcentrationGeneral Guideline & Potential ImpactCitations
< 0.1% Considered safe for most cell lines with minimal effect on viability or function.[5][6]
0.1% - 0.5% Generally acceptable, but a vehicle control is essential. Some sensitive cell lines may show stress or altered gene expression.[7][8]
0.5% - 1.0% Increased risk of cytotoxicity and off-target effects. Should only be used if absolutely necessary and with rigorous vehicle controls.[4]
> 1.0% Often cytotoxic and can interfere with assay results by altering protein structure or cell membrane integrity.[3][4]

Always run a vehicle control with the same final DMSO concentration as your test compound to ensure that the observed effects are from the compound itself and not the solvent.[7]

Question: My compound won't dissolve even with sonication and gentle warming. What are my other options?

Answer: When standard methods fail, you have two primary alternative strategies: pH modification and the use of solubilizing excipients like cyclodextrins.

  • pH Modification: Since your compound is an acid, increasing the pH of your solution above its pKa will deprotonate the carboxylic acid, significantly increasing its aqueous solubility.[9][10][11] This is governed by the Henderson-Hasselbalch equation.[12][13][14]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15] They can encapsulate poorly soluble molecules, like yours, forming an "inclusion complex" that is more soluble in water.[16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture experiments.[18][19]

Experimental Protocols & Methodologies

Here are step-by-step protocols for preparing your compound for a biological assay.

Protocol 1: Standard Stock Preparation in DMSO

This is the first-line approach for most non-polar compounds.

Objective: To prepare a high-concentration stock solution in 100% DMSO.

Materials:

  • 3,4-dimethyl-5-nitrobenzoic acid (solid)

  • Anhydrous, sterile-filtered DMSO (≥99.9% purity)[20]

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

  • Vortex mixer and sonicator

Procedure:

  • Calculation: Determine the mass of the compound needed to make a desired stock concentration (e.g., 10 mM).

  • Weighing: Accurately weigh the compound into a sterile tube.

  • Dissolution: Add the calculated volume of 100% DMSO.[20]

  • Mixing: Vortex the tube for 1-2 minutes.[7] If the compound is not fully dissolved, use a water bath sonicator for 5-10 minutes or warm gently to 37°C.[7]

  • Storage: Once fully dissolved, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light and moisture.[7][21]

Critical Note on Dilution: To avoid precipitation, perform an intermediate serial dilution step in 100% DMSO before the final dilution into your aqueous assay buffer.[6]

Workflow for Preparing Assay-Ready Plates

cluster_0 Final Dilution Step stock 1. Prepare 10 mM Stock in 100% DMSO intermediate 2. Create Intermediate Plate (e.g., 2 mM) in 100% DMSO stock->intermediate Dilute 1:5 transfer 4. Transfer 2 µL of Intermediate Solution to Final Plate final_plate 3. Prepare Final Assay Plate assay_buffer Aqueous Assay Buffer (e.g., 198 µL/well) result Result: 20 µM Final Conc. in 1% DMSO transfer->result Final Dilution 1:100

Caption: Workflow for diluting a DMSO stock to minimize precipitation.

Protocol 2: pH-Dependent Solubilization

Objective: To dissolve the compound by preparing a basic stock solution.

Materials:

  • 3,4-dimethyl-5-nitrobenzoic acid (solid)

  • 10 mM NaOH solution

  • pH meter

  • Sterile water or desired buffer (e.g., PBS)

Procedure:

  • Suspension: Suspend the weighed compound in a small volume of sterile water.

  • Basification: Add 10 mM NaOH dropwise while stirring until the compound fully dissolves. The pH should be > 8.0.

  • Neutralization: Carefully adjust the pH back towards your desired final assay pH (e.g., 7.4) using 10 mM HCl. Observe carefully for any signs of precipitation as you approach the compound's pKa.

  • Final Volume: Bring the solution to the final volume with your assay buffer.

  • Sterilization: Sterile filter the final solution through a 0.22 µm filter.

Protocol 3: Cyclodextrin-Mediated Solubilization

Objective: To enhance solubility by forming an inclusion complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[22]

Materials:

  • 3,4-dimethyl-5-nitrobenzoic acid (solid)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) powder

  • Sterile aqueous buffer (e.g., PBS pH 7.4)

Procedure:

  • Prepare HP-β-CD Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer. This will serve as your solvent.

  • Add Compound: Add the weighed 3,4-dimethyl-5-nitrobenzoic acid directly to the HP-β-CD solution.

  • Complexation: Vortex or shake the mixture overnight at room temperature to allow for the formation of the inclusion complex.

  • Clarification: Centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.

  • Quantification: Carefully collect the supernatant. The concentration of the dissolved compound in the supernatant should be accurately determined using a method like HPLC-UV. This is now your stock solution.

  • Dilution: This stock can now be further diluted in your standard assay buffer.

cluster_0 Cyclodextrin (Host) CD Hydrophilic Exterior Complex Soluble Inclusion Complex Cavity Hydrophobic Cavity Drug Poorly Soluble Drug (Guest) Drug->Complex Encapsulation

Caption: Mechanism of cyclodextrin-mediated drug solubilization.

Frequently Asked Questions (FAQs)

  • Q: How do I choose between pH modification and cyclodextrins?

    • A: Start with pH modification as it is simpler and more cost-effective. However, if your assay is highly pH-sensitive or if the compound is unstable at high pH, cyclodextrins are the superior choice. Cyclodextrins are generally well-tolerated in cell culture.[23][24]

  • Q: Can I combine methods, for example, using a small amount of DMSO in a cyclodextrin solution?

    • A: Yes, this can be a powerful strategy. A small amount of an organic co-solvent can help disrupt the crystal lattice energy of the solid compound, making it easier for the cyclodextrin to encapsulate it.

  • Q: How do I validate that my solubilization method isn't affecting my assay results?

    • A: This is a crucial step. You must run controls containing the solubilizing agent alone (e.g., buffer at the adjusted pH, or buffer with HP-β-CD) to ensure it does not have any biological activity in your specific assay system.

  • Q: What is the difference between kinetic and thermodynamic solubility?

    • A: Kinetic solubility measures how much of a compound dissolved in DMSO precipitates when added to an aqueous buffer.[25][26] It's a high-throughput assessment common in early drug discovery. Thermodynamic solubility is the true equilibrium solubility of a solid compound in a buffer over a long period. Low kinetic solubility is often the problem researchers face day-to-day.

References

  • Molecules. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available from: [Link].

  • Molecules. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Available from: [Link].

  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Available from: [Link].

  • International Journal of Pharmacy & Pharmaceutical Research. Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. Available from: [Link].

  • Fiveable. pH and Solubility. Available from: [Link].

  • Pearson. Dependence of Solubility on pH: Videos & Practice Problems. Available from: [Link].

  • ResearchGate. From what concentration of DMSO is harmful to cell in vivo and vitro?. Available from: [Link].

  • University of Strathclyde. The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. Available from: [Link].

  • ACS Publications. Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. Available from: [Link].

  • ResearchGate. What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. Available from: [Link].

  • AP Chemistry. 8.11 pH and Solubility. Available from: [Link].

  • Expii. Effect of pH on Solubility — Overview & Examples. Available from: [Link].

  • PubMed. Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. Available from: [Link].

  • PubMed. Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Available from: [Link].

  • PMC. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Available from: [Link].

  • Jagiellonian Center of Innovation. The study of the influence of DMSO on human fibroblasts proliferation in-vitro. Available from: [Link].

  • GMP Plastics. Optimizing Compound Storage for Long-Term Stability and Safety. Available from: [Link].

  • MDPI. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Available from: [Link].

  • Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. Available from: [Link].

  • Chemaxon. Theory of aqueous solubility prediction. Available from: [Link].

  • ResearchGate. (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination. Available from: [Link].

  • Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD. Available from: [Link].

  • Springer. Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Available from: [Link].

  • Beckman Coulter. Compound Management and Integrity. Available from: [Link].

  • J-STAGE. Pitfalls in High Throughput Screening for Drug Absorption Optimization in Drug Discovery. Available from: [Link].

  • PubMed. Investigation of 2-Hydroxypropyl-β-Cyclodextrin Treatment in a Neuronal-Like Cell Model of Niemann-Pick Type C Using Quantitative Proteomics. Available from: [Link].

  • PMC. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Available from: [Link].

  • PMC. Effects of Hydroxypropyl-Beta-Cyclodextrin on Cultured Brain Endothelial Cells. Available from: [Link].

  • GE Healthcare Life Sciences. Buffer and sample preparation for direct binding assay in 2% DMSO. Available from: [Link].

  • Frontiers. Hydroxypropyl-β-Cyclodextrin Complexes of Styryllactones Enhance the Anti-Tumor Effect in SW1116 Cell Line. Available from: [Link].

  • ResearchGate. How do I make a stock solution of a substance in DMSO?. Available from: [Link].

  • IPS. Handling & Processing of Potent Compounds: A Holistic Approach. Available from: [Link].

  • Agno Pharmaceuticals. Potent Compound Handling Operations: Exposure To APIs. Available from: [Link].

  • ResearchGate. Effects of Hydroxypropyl-Beta-Cyclodextrin on Cultured Brain Endothelial Cells. Available from: [Link].

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Troubleshooting

Technical Support Center: Solvent Optimization for High-Purity 3,4-Dimethyl-5-Nitrobenzoic Acid Extraction

Welcome to the technical support center for the extraction and purification of 3,4-dimethyl-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the extraction and purification of 3,4-dimethyl-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for obtaining high-purity material. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of 3,4-dimethyl-5-nitrobenzoic acid that influence solvent selection?

A1: The molecular structure of 3,4-dimethyl-5-nitrobenzoic acid dictates its solubility and reactivity. Key features include:

  • Aromatic Carboxylic Acid: The carboxylic acid group (-COOH) is acidic and can be deprotonated in basic solutions to form a water-soluble carboxylate salt. This is the primary mechanism for separating it from non-acidic impurities.

  • Nitro Group: The nitro group (-NO2) is a strong electron-withdrawing group, which increases the acidity of the carboxylic acid compared to benzoic acid.

  • Dimethyl Groups: The two methyl groups (-CH3) are electron-donating and increase the non-polar character of the molecule, slightly enhancing its solubility in less polar organic solvents.

  • Aromatic Ring: The benzene ring provides a non-polar backbone, contributing to its solubility in many organic solvents.

Q2: What is the general strategy for extracting 3,4-dimethyl-5-nitrobenzoic acid?

A2: The most common and effective method is an acid-base extraction. This technique leverages the acidic nature of the carboxylic acid group. The general workflow involves:

  • Dissolving the crude mixture in a suitable organic solvent.

  • Washing the organic layer with an aqueous basic solution (e.g., sodium bicarbonate or sodium carbonate) to deprotonate the carboxylic acid, forming the water-soluble sodium salt.

  • Separating the aqueous layer containing the desired product from the organic layer containing neutral and basic impurities.

  • Acidifying the aqueous layer with a strong acid (e.g., hydrochloric acid) to re-protonate the carboxylate, causing the high-purity 3,4-dimethyl-5-nitrobenzoic acid to precipitate out of the solution.

  • Collecting the purified solid by filtration.

Q3: How do I choose the initial organic solvent for the extraction?

A3: The ideal organic solvent should have the following characteristics:

  • High solubility for the crude product: To ensure all the material is dissolved initially.

  • Immiscibility with water: To allow for clean separation of the organic and aqueous layers.

  • Low solubility for the desired product's salt: To prevent loss of product during the basic wash.

  • Different density from water: To aid in layer separation.

  • Relatively low boiling point: For easy removal by evaporation if needed.

Commonly used solvents include ethyl acetate, diethyl ether, and dichloromethane. A good starting point is ethyl acetate due to its favorable balance of polarity and volatility.

Troubleshooting Guide

This section addresses specific issues that may arise during the extraction and purification process.

Problem 1: Low recovery of the final product.

Possible Cause Troubleshooting Step Scientific Rationale
Incomplete initial extraction Ensure the crude material is fully dissolved in the organic solvent before the first basic wash. Use a sufficient volume of solvent.If the compound is not fully dissolved, it will not be available to react with the aqueous base and will be lost.
Product remains in the organic layer Perform multiple washes with the aqueous basic solution (e.g., 3 x 25 mL instead of 1 x 75 mL). Check the pH of the aqueous layer after each wash to ensure it is still basic.Multiple smaller volume washes are more efficient at extraction than a single large volume wash. The basic solution can be neutralized by acidic impurities, reducing its effectiveness.
Precipitation of product at the interface If a solid forms between the two layers, this could be the sodium salt of your product which has limited solubility. Add a small amount of water to the separatory funnel and shake gently to dissolve the precipitate into the aqueous layer.The sodium salt of some organic acids can have limited solubility in highly concentrated solutions. Dilution can help redissolve it.
Incomplete precipitation during acidification After adding acid to the aqueous layer, check the pH with litmus paper or a pH meter to ensure it is strongly acidic (pH 1-2). Cool the solution in an ice bath after acidification.The carboxylic acid is much less soluble in water than its salt form. To ensure complete precipitation, the equilibrium must be strongly shifted to the protonated form by making the solution acidic. Solubility is also temperature-dependent, and cooling will further decrease the solubility of the product.
Product lost during filtration Wash the collected solid with a minimal amount of ice-cold water.Using a large volume of water or water that is not cold can lead to some of the purified product re-dissolving and being lost in the filtrate.

Problem 2: Final product is not pure (e.g., low melting point, presence of impurities in NMR/HPLC).

Possible Cause Troubleshooting Step Scientific Rationale
Neutral impurities in the final product After the basic wash, perform a "back-extraction" by washing the aqueous layer with a fresh portion of the organic solvent before acidification.This will remove any neutral organic impurities that may have been carried over into the aqueous layer either through micelle formation or as an emulsion.
Acidic impurities in the final product Consider using a weaker base for the extraction, such as sodium bicarbonate instead of sodium hydroxide.If the crude mixture contains other, more weakly acidic impurities (like phenols), using a weaker base like sodium bicarbonate will selectively deprotonate the stronger carboxylic acid, leaving the weaker acids in the organic layer.
Base-soluble impurities If the impurities are also acidic, an acid-base extraction alone may not be sufficient. Further purification by recrystallization or column chromatography will be necessary.Acid-base extraction only separates compounds based on their acidic or basic properties. If impurities share the same property as the desired product, an orthogonal purification method is required.

Experimental Protocols

Protocol 1: Standard Acid-Base Extraction of 3,4-dimethyl-5-nitrobenzoic acid

  • Dissolution: Dissolve the crude 3,4-dimethyl-5-nitrobenzoic acid (e.g., 1.0 g) in a suitable organic solvent (e.g., 30 mL of ethyl acetate) in a separatory funnel.

  • First Extraction: Add a saturated aqueous solution of sodium bicarbonate (e.g., 20 mL) to the separatory funnel. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure buildup from CO2 evolution.

  • Layer Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat steps 2 and 3 two more times with fresh portions of the sodium bicarbonate solution, combining all aqueous extracts.

  • Back-Wash (Optional but Recommended): Add a fresh portion of the organic solvent (e.g., 15 mL of ethyl acetate) to the combined aqueous extracts in the separatory funnel. Shake gently to remove any dissolved neutral impurities. Drain the aqueous layer into a clean flask.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (e.g., 3M HCl) dropwise while stirring until the solution is strongly acidic (pH 1-2, check with pH paper). A white precipitate of 3,4-dimethyl-5-nitrobenzoic acid should form.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of ice-cold deionized water (e.g., 2 x 5 mL).

  • Drying: Dry the purified product in a vacuum oven or desiccator to a constant weight.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

  • Mobile Phase: A common mobile phase for analyzing aromatic carboxylic acids is a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to ensure the carboxylic acid is in its protonated form. A typical starting gradient could be 30-70% acetonitrile/water.

  • Stationary Phase: A C18 reverse-phase column is the standard choice.

  • Detection: UV detection at a wavelength where the aromatic ring and nitro group absorb strongly (e.g., 254 nm or 280 nm).

  • Sample Preparation: Prepare a stock solution of the dried product in the mobile phase or a suitable solvent like acetonitrile at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: Solubility of 3,4-dimethyl-5-nitrobenzoic acid in Common Solvents

SolventPolarity IndexSolubility at 25°CSuitability for Extraction
Water10.2Insoluble (as acid), Soluble (as salt)Aqueous phase
Methanol5.1SolubleNot ideal for LLE with water
Ethanol4.3SolubleNot ideal for LLE with water
Ethyl Acetate4.4SolubleRecommended
Dichloromethane3.1Moderately SolubleGood alternative
Diethyl Ether2.8Moderately SolubleGood alternative (volatile)
Toluene2.4Sparingly SolubleNot recommended
Hexane0.1InsolubleNot recommended

Note: Qualitative solubility data is provided. Quantitative data may vary with experimental conditions.

Visualization

Diagram 1: Acid-Base Extraction Workflow

G cluster_0 Organic Phase cluster_1 Aqueous Phase Crude Crude Mixture (Product + Neutral Impurities) Dissolved Dissolved in Ethyl Acetate Crude->Dissolved Base Add NaHCO3(aq) Dissolved->Base Shake in Separatory Funnel Organic_Impurities Organic Layer (Neutral Impurities) Base->Organic_Impurities Separate Layers Aqueous_Salt Aqueous Layer (Product as Sodium Salt) Base->Aqueous_Salt Separate Layers Acidify Add HCl(aq) Aqueous_Salt->Acidify Precipitate Precipitated Pure Product Acidify->Precipitate Filtration Filtration Precipitate->Filtration

Caption: Workflow for purification via acid-base extraction.

Diagram 2: Troubleshooting Logic for Low Yield

G cluster_extraction Extraction Step Issues cluster_precipitation Precipitation Step Issues Start Low Product Yield Incomplete_Dissolution Incomplete Initial Dissolution? Start->Incomplete_Dissolution Insufficient_Base Insufficient Basic Washes? Start->Insufficient_Base Emulsion Emulsion/Precipitate at Interface? Start->Emulsion Incomplete_Acidification Incomplete Acidification (pH > 2)? Start->Incomplete_Acidification High_Temp Precipitation at Room Temp? Start->High_Temp Sol_1 Action: Add more organic solvent. Incomplete_Dissolution->Sol_1 Yes Sol_2 Action: Perform more washes. Check pH. Insufficient_Base->Sol_2 Yes Sol_3 Action: Add small amount of water. Emulsion->Sol_3 Yes Sol_4 Action: Add more acid to reach pH 1-2. Incomplete_Acidification->Sol_4 Yes Sol_5 Action: Cool aqueous layer in ice bath. High_Temp->Sol_5 Yes

Caption: Decision tree for troubleshooting low product recovery.

References

  • Acid-Base Extraction Principles: LibreTexts. (2023). Acid-Base Extraction. [Link]

  • Recrystallization and Purification: University of California, Los Angeles (UCLA) Chemistry Department. (n.d.). Recrystallization. [Link]

  • HPLC Basics: Waters Corporation. (n.d.). HPLC Basics. [Link]

Optimization

Minimizing unwanted byproducts in 3,4-dimethyl-5-nitrobenzoic acid oxidation

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the oxi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the oxidation of 3,4-dimethyl-5-nitrobenzoic acid.

Controlling the oxidation of a deactivated, multi-methylated nitroaromatic ring requires precise manipulation of chemoselectivity. Depending on your target—whether it is a selectively mono-oxidized intermediate or the fully oxidized 5-nitrobenzene-1,3,4-tricarboxylic acid—unwanted byproducts will vary from over-oxidized polycarboxylic acids to degraded ring-cleavage fragments.

Mechanistic Pathway & Byproduct Formation

To effectively troubleshoot, we must first map the chemoselective pathways. The presence of the electron-withdrawing nitro and carboxyl groups heavily deactivates the aromatic ring, making the second methyl group significantly harder to oxidize than the first.

G A 3,4-Dimethyl-5-nitrobenzoic Acid B Mono-oxidized Intermediate (Target for Selective Oxidation) A->B KMnO4 + TBAB (PTC) [Mild, Chemoselective] C 5-Nitrobenzene-1,3,4-tricarboxylic Acid (Target for Full Oxidation) A->C KMnO4 (No PTC) [Uncontrolled] B->C KMnO4 (No PTC) or NHPI/Co/Mn + O2 [Strong, Complete] D Ring Cleavage Byproducts C->D HNO3 > 150°C [Over-oxidation]

Chemoselective oxidation pathways of 3,4-dimethyl-5-nitrobenzoic acid.

Troubleshooting Guide & FAQs

Q1: How can I prevent over-oxidation when my target is a selectively mono-oxidized intermediate? Causality: In standard heterogeneous aqueous KMnO₄ oxidations, the harsh and uncontrolled nature of the permanganate ion often drives the oxidation of all available methyl groups, leading exclusively to fully oxidized polycarboxylic acids[1]. Solution: Introduce a Phase Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB). The PTC facilitates the in situ formation of a lipophilic tetrabutylammonium permanganate complex. This brings mildness and strict chemoselectivity to the organic phase, allowing you to arrest the reaction at the mono-carboxylic acid stage and minimize fully oxidized byproducts[1].

Q2: Conversely, how do I drive the reaction to the fully oxidized tricarboxylic acid without leaving unreacted mono-oxidized byproducts? Causality: The first methyl group oxidizes easily, but the resulting carboxyl group strongly deactivates the aromatic ring. If the oxidant is too mild (e.g., when using a PTC), mass transfer limitations cause the reaction to stall[1]. Solution: Omit the phase transfer catalyst to allow the harsh aqueous oxidative environment to dominate[1]. For a cleaner, heavy-metal-free approach that ensures complete oxidation, utilize an aerobic oxidation system with under 10–30 atm of air at 130–150°C. The synergistic Co/Mn system generates continuous radical species that overcome the ring deactivation, driving full oxidation[2].

Q3: My high-pressure nitric acid oxidation is resulting in significant ring cleavage and low yields. How can I suppress this? Causality: Nitric acid at elevated temperatures (>150°C) generates aggressive nitronium ions and radical species. Because the nitrobenzoic acid ring is highly electron-deficient, extreme conditions lead to over-oxidation, decarboxylation, and eventual ring cleavage rather than selective methyl oxidation[3]. Solution: Lower the reaction temperature to 120–140°C and use a continuous or semi-continuous metering of dilute nitric acid (15–20%) rather than a batch addition. Alternatively, transition to the aforementioned NHPI aerobic oxidation system, which operates under much milder conditions[2].

Q4: How do I efficiently remove residual heavy metal salts (MnO₂ or Chromium) from the crude oxidized product? Causality: Stoichiometric oxidants leave behind insoluble byproducts (like MnO₂) or trapped metal complexes that co-precipitate with the highly polar carboxylic acids during acidic workup[4]. Solution: For KMnO₄ oxidations, perform a hot filtration of the alkaline reaction mixture before acidification to remove precipitated MnO₂. If using chromium-based oxidants, the crude acid must be warmed on a water bath and to solubilize and wash away trapped chromium salts prior to final recrystallization[4].

Quantitative Data: Oxidant System Comparison

To aid in protocol selection, the following table summarizes the performance metrics and byproduct profiles of various oxidation systems applied to deactivated nitrotoluenes/nitroxylenes.

Oxidation SystemCatalyst / AdditiveTemp (°C)Target OutcomePrimary Unwanted ByproductsReference
KMnO₄ (Aqueous) None95Full OxidationTrace mono-oxidized intermediates[1]
KMnO₄ (Biphasic) TBAB (0.07 eq)95Selective Mono-OxidationFully oxidized polycarboxylic acids (minimized)[1]
HNO₃ (15% Aqueous) None175Full OxidationRing cleavage, decarboxylation products[3]
Air / O₂ (Aerobic) NHPI / Co / Mn130Full OxidationTrace aldehydes, minimal cleavage[2]

Standardized Experimental Protocol

Selective Mono-Oxidation using KMnO₄ and Phase Transfer Catalysis

This self-validating protocol is optimized to selectively oxidize one methyl group while suppressing the formation of fully oxidized tricarboxylic acids.

Materials & Stoichiometry:

  • 3,4-Dimethyl-5-nitrobenzoic acid (Substrate): 1.0 equivalent

  • Potassium permanganate (KMnO₄): 2.16 equivalents

  • Tetrabutylammonium bromide (TBAB): 0.07 equivalents

  • Solvent: Deionized Water / Organic biphasic mixture (if required by substrate solubility).

Step-by-Step Methodology:

  • Reactor Preparation: Equip a round-bottom flask with a mechanical stirrer, a reflux condenser, and a heating mantle. Ensure vigorous stirring capabilities, as the biphasic nature of the reaction dictates mass transfer efficiency.

  • Reagent Loading: Suspend 1.0 eq of 3,4-dimethyl-5-nitrobenzoic acid in water. Add 0.07 eq of TBAB. The addition of the PTC is the critical causal step that will shuttle the permanganate into the organic layer, ensuring mild and selective oxidation[1].

  • Oxidant Addition: Gradually add 2.16 eq of KMnO₄ to the stirring mixture. Caution: Add in portions to prevent a violent exothermic runaway.

  • Thermal Processing & Self-Validation: Heat the reaction mixture to 95 °C and maintain for 1 hour.

    • Self-Validation Checkpoint: The reaction progress can be visually validated. The deep purple color of the aqueous permanganate will gradually transition to a heavy brown precipitate (MnO₂) as the oxidant is consumed. Complete loss of the purple hue indicates the reaction has reached its thermodynamic endpoint.

  • Quenching & Filtration: While the mixture is still hot (approx. 80 °C), filter it through a Celite pad to remove the insoluble MnO₂ byproduct. Wash the filter cake with a small amount of hot water to ensure no product is trapped in the matrix.

  • Acidification & Isolation: Cool the clear, alkaline filtrate to room temperature. Slowly acidify the filtrate using dilute sulfuric acid (or HCl) until the pH drops to ~2. The selectively oxidized mono-carboxylic acid intermediate will precipitate. Filter with suction, wash with cold water, and dry under a vacuum.

References

  • Preparation of 3-methyl-4-nitrobenzoic acid via oxidation of 2,4-dimethylnitrobenzene in presence of phase transfer catalyst. ResearchGate.[Link]

  • Oxidation of 4-nitro-o-xylene with nitric acid using N-hydroxyphthalimide under phase transfer conditions. ResearchGate.[Link]

  • p-NITROBENZOIC ACID. Organic Syntheses.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Reactivity: 3,4-Dimethyl-5-nitrobenzoic Acid vs. 2,4-Dimethyl-5-nitrobenzoic Acid

A Technical Guide for Researchers and Drug Development Professionals Structural and Electronic Considerations The reactivity of a substituted benzoic acid is primarily dictated by the electronic nature and position of th...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Structural and Electronic Considerations

The reactivity of a substituted benzoic acid is primarily dictated by the electronic nature and position of the substituents on the aromatic ring.[1] These substituents influence both the acidity of the carboxylic acid and the susceptibility of the aromatic ring to further substitution.

The key players in both 3,4-dimethyl-5-nitrobenzoic acid and 2,4-dimethyl-5-nitrobenzoic acid are the two electron-donating methyl (-CH₃) groups and the powerful electron-withdrawing nitro (-NO₂) group.[2]

  • Electron-Donating Groups (EDGs): Methyl groups are weak activating groups that donate electron density to the aromatic ring through an inductive effect (+I). This effect tends to destabilize the conjugate base of the carboxylic acid, thereby decreasing its acidity.[1]

  • Electron-Withdrawing Groups (EWGs): The nitro group is a strong deactivating group, withdrawing electron density from the ring through both a negative inductive effect (-I) and a negative resonance effect (-M).[2] This withdrawal of electron density stabilizes the conjugate base of the carboxylic acid, significantly increasing its acidity compared to benzoic acid itself.[3][4]

The interplay of these opposing electronic effects, modulated by their positions on the ring, is the primary determinant of the differential reactivity between the two isomers.

Diagram: Electronic Effects on Benzoic Acid Derivatives

electronic_effects cluster_34 3,4-Dimethyl-5-nitrobenzoic Acid cluster_24 2,4-Dimethyl-5-nitrobenzoic Acid 3,4_Acid COOH 3,4_Ring Aromatic Ring 3,4_Acid->3,4_Ring 3,4_NO2 NO₂ (-I, -M) 3,4_Ring->3,4_NO2 e⁻ withdrawal 3,4_Me1 CH₃ (+I) 3,4_Ring->3,4_Me1 e⁻ donation 3,4_Me2 CH₃ (+I) 3,4_Ring->3,4_Me2 e⁻ donation 2,4_Acid COOH 2,4_Ring Aromatic Ring 2,4_Acid->2,4_Ring 2,4_NO2 NO₂ (-I, -M) 2,4_Ring->2,4_NO2 e⁻ withdrawal 2,4_Me1 CH₃ (+I) 2,4_Ring->2,4_Me1 e⁻ donation 2,4_Me2 CH₃ (+I) 2,4_Ring->2,4_Me2 e⁻ donation

Caption: Electronic contributions of substituents.

Comparative Reactivity Analysis

2.1. Acidity of the Carboxylic Acid

The acidity of a benzoic acid derivative is a direct reflection of the stability of its conjugate base (the carboxylate anion). Electron-withdrawing groups stabilize this anion, increasing acidity, while electron-donating groups destabilize it, decreasing acidity.[1][5]

  • 3,4-Dimethyl-5-nitrobenzoic Acid: The nitro group is meta to the carboxylic acid. At the meta position, the strong electron-withdrawing resonance effect (-M) of the nitro group is not operative, and its influence is primarily through the inductive effect (-I).[1] The two methyl groups donate electron density, which slightly counteracts the effect of the nitro group.

  • 2,4-Dimethyl-5-nitrobenzoic Acid: The key difference here is the methyl group at the ortho position (C2) to the carboxylic acid. Ortho-substituents, regardless of their electronic nature, often increase the acidity of benzoic acid due to a phenomenon known as the "ortho-effect."[6] This is thought to be a combination of steric and electronic factors.[6] The steric hindrance from the ortho-methyl group can force the carboxylic acid group out of the plane of the benzene ring.[7][8][9] This twisting reduces the resonance stabilization of the neutral acid, making it more willing to deprotonate.

Prediction: 2,4-Dimethyl-5-nitrobenzoic acid is predicted to be the stronger acid due to the ortho-effect of the C2-methyl group.

2.2. Reactivity of the Carboxylic Acid (e.g., Esterification)

The rate of reactions at the carboxylic acid group, such as Fischer esterification, is sensitive to both electronic and steric effects.

  • Electronic Effects: A more electron-deficient carbonyl carbon is more susceptible to nucleophilic attack by an alcohol. The strong electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon in both isomers.

  • Steric Effects: The approach of a nucleophile to the carbonyl carbon can be impeded by bulky groups in the ortho positions.[8][10]

    • In 3,4-dimethyl-5-nitrobenzoic acid , the ortho positions to the carboxylic acid are occupied by a hydrogen and a methyl group (at C2, which is ortho to the COOH in the IUPAC numbering used for the other isomer).

    • In 2,4-dimethyl-5-nitrobenzoic acid , the C2-methyl group provides significant steric hindrance to the incoming nucleophile.[8][11]

Prediction: 3,4-Dimethyl-5-nitrobenzoic acid is predicted to undergo esterification more readily than 2,4-dimethyl-5-nitrobenzoic acid due to reduced steric hindrance around the carboxylic acid group.

2.3. Reactivity of the Aromatic Ring

The presence of both activating (methyl) and deactivating (nitro) groups creates a complex reactivity profile for electrophilic and nucleophilic aromatic substitution.

  • Electrophilic Aromatic Substitution (EAS): The potent deactivating nature of the nitro and carboxylic acid groups makes the aromatic ring in both isomers highly resistant to electrophilic attack.[4] Reactions like nitration or halogenation would require harsh conditions.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the ring towards nucleophilic attack, especially at the ortho and para positions relative to the nitro group.[12][13][14][15][16] This makes SNAr a more plausible reaction pathway for these molecules, should a suitable leaving group be present on the ring.

Prediction: Both isomers are strongly deactivated towards EAS. Their potential for SNAr would depend on the presence and position of a leaving group.

Property/Reaction3,4-Dimethyl-5-nitrobenzoic Acid2,4-Dimethyl-5-nitrobenzoic AcidRationale
Predicted Acidity (pKa) Less AcidicMore AcidicOrtho-effect of the C2-methyl group in the 2,4-isomer.[6]
Predicted Esterification Rate FasterSlowerLess steric hindrance around the carboxylic acid in the 3,4-isomer.[8][10]
Aromatic Ring Reactivity (EAS) Highly DeactivatedHighly DeactivatedStrong deactivating effect of -NO₂ and -COOH groups.[3][4]
Proposed Experimental Protocol: Comparative Esterification Rate

To empirically validate the predicted difference in carboxylic acid reactivity, a comparative Fischer esterification experiment can be performed. Monitoring the reaction progress over time will provide quantitative data on the relative reaction rates.

Objective: To compare the rate of esterification of 3,4-dimethyl-5-nitrobenzoic acid and 2,4-dimethyl-5-nitrobenzoic acid with methanol under identical, controlled conditions.

Materials:

  • 3,4-Dimethyl-5-nitrobenzoic acid

  • 2,4-Dimethyl-5-nitrobenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Internal standard (e.g., dodecane)

  • Reaction vials with septa

  • Heating block/oil bath with temperature control

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Reaction Setup: In two separate, labeled reaction vials, place an equimolar amount (e.g., 100 mg, X mmol) of each benzoic acid isomer.

  • Internal Standard: Add a precise amount of the internal standard (e.g., 50 µL of a dodecane solution in DCM) to each vial.

  • Reagent Addition: To each vial, add a large excess of anhydrous methanol (e.g., 5 mL) to ensure pseudo-first-order kinetics with respect to the acid.[17]

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 20 µL) to each vial.[17][18]

  • Reaction Initiation: Seal the vials and place them in a pre-heated block at a constant temperature (e.g., 60 °C). Start a timer.

  • Sampling: At regular intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 50 µL) from each reaction mixture.

  • Quenching: Immediately quench each aliquot in a separate vial containing 1 mL of saturated sodium bicarbonate solution and 1 mL of DCM. Vortex thoroughly.

  • Sample Preparation: Allow the layers to separate. Transfer the organic (DCM) layer to a new vial containing a small amount of anhydrous magnesium sulfate.

  • GC Analysis: Analyze the dried organic layer by GC-FID to determine the ratio of the product (methyl ester) peak area to the internal standard peak area.

  • Data Analysis: Plot the percentage conversion (calculated from the peak area ratios) against time for both isomers. The initial slope of this curve will be proportional to the initial reaction rate.

Diagram: Experimental Workflow for Comparative Esterification

workflow start Start: Prepare two reaction vials vial1 Vial 1: 3,4-isomer + MeOH + H₂SO₄ + Std. start->vial1 vial2 Vial 2: 2,4-isomer + MeOH + H₂SO₄ + Std. start->vial2 heat Heat both vials at constant T (e.g., 60°C) vial1->heat vial2->heat sampling Take aliquots at t = 0, 15, 30... min heat->sampling quench Quench aliquots in NaHCO₃/DCM sampling->quench extract Extract with DCM quench->extract dry Dry organic layer (MgSO₄) extract->dry analyze Analyze by GC-FID dry->analyze plot Plot % Conversion vs. Time analyze->plot

Caption: Workflow for kinetic analysis of esterification.

Conclusion

Based on established principles of organic chemistry, a clear differentiation in the reactivity of 3,4-dimethyl-5-nitrobenzoic acid and 2,4-dimethyl-5-nitrobenzoic acid can be predicted. The 2,4-isomer is expected to be more acidic due to the ortho-effect, while the 3,4-isomer is anticipated to be more reactive towards nucleophilic attack at the carboxyl group (e.g., esterification) due to lower steric hindrance. Both isomers are expected to be highly unreactive towards electrophilic aromatic substitution. The proposed experimental protocol provides a robust framework for the empirical validation of these predictions, offering valuable data to guide the selection and optimization of these intermediates in synthetic applications.

References

  • Filo. (2025, December 1). Effect of substituents on acidity of benzoic acids. Available from: [Link]

  • Ataman Kimya. (n.d.). NITROBENZOIC ACID. Available from: [Link]

  • Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Available from: [Link]

  • Wikipedia. (n.d.). 3-Nitrobenzoic acid. Available from: [Link]

  • Pharmaguideline. (n.d.). Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. Available from: [Link]

  • LibreTexts. (n.d.). Inductive Electronic Effects of Substituents on Acid/Base Strength. Available from: [Link]

  • AIP Publishing. (n.d.). Resonance in Sterically Hindered Aromatic Molecules. Available from: [Link]

  • Fiveable. (2025, August 15). Nitrobenzoic Acid Definition - Organic Chemistry Key Term.... Available from: [Link]

  • PMC. (n.d.). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Available from: [Link]

  • YouTube. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Available from: [Link]

  • PMC. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Available from: [Link]

  • ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Available from: [Link]

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Available from: [Link]

  • Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Available from: [Link]

  • MSU chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Available from: [Link]

  • Science Learning Center. (n.d.). Experiment : Esterification: The Synthesis of Methyl Benzoat ee. Available from: [Link]

  • Wikipedia. (n.d.). Steric effects. Available from: [Link]

  • Google Patents. (n.d.). ES2380693T3 - Procedure for the preparation of esters of benzoic acid.
  • ACS Publications. (n.d.). The Steric Inhibition of Resonance in Aromatic Carbonyl Compounds. Available from: [Link]

  • YouTube. (2024, October 21). Steric Hindrance | Organic Chemistry. Available from: [Link]

  • ChemTalk. (2021, June 8). Steric Hindrance. Available from: [Link]

  • University of California, Irvine. (n.d.). esterification of benzoic acid to methyl benzoate. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by O-alkylation. Available from: [Link]

Sources

Comparative

Mass spectrometry fragmentation patterns of 3,4-dimethyl-5-nitrobenzoic acid

Comparative Mass Spectrometry Guide: Fragmentation Platforms for 3,4-Dimethyl-5-nitrobenzoic Acid Analyzing 3,4-dimethyl-5-nitrobenzoic acid (CAS: 74319-96-3) presents a unique analytical challenge due to the steric crow...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Mass Spectrometry Guide: Fragmentation Platforms for 3,4-Dimethyl-5-nitrobenzoic Acid

Analyzing 3,4-dimethyl-5-nitrobenzoic acid (CAS: 74319-96-3) presents a unique analytical challenge due to the steric crowding and proximity of its highly reactive functional groups. For researchers in drug development and materials science, distinguishing this compound from its positional isomers (e.g., 3,5-dimethyl-4-nitrobenzoic acid) requires a deep understanding of its mass spectrometry (MS) fragmentation behavior.

This guide objectively compares the performance of Electron Ionization Gas Chromatography-Mass Spectrometry (GC-EI-MS) against Electrospray Ionization Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS) for the structural elucidation and trace quantification of this specific molecule.

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

Choosing the correct MS platform depends entirely on the analytical objective: structural mapping versus high-throughput quantification.

  • GC-EI-MS (70 eV): Operates via hard ionization, producing a highly energetic radical cation [M]⁺• at m/z 195. The excess internal energy drives extensive structural fragmentation. This platform is superior for isomer differentiation because it triggers proximity-driven rearrangements, most notably the "ortho effect"[1].

  • LC-ESI-MS/MS (Negative Mode): Operates via soft ionization. Because 3,4-dimethyl-5-nitrobenzoic acid contains a strongly acidic carboxylic group, it readily deprotonates to form [M - H]⁻ at m/z 194. This platform provides superior sensitivity and lower limits of detection (LOD) for quantification, though it yields fewer diagnostic structural fragments unless subjected to specific Collision-Induced Dissociation (CID) energies.

Mechanistic Deep Dive: The Ortho Effect in EI-MS

In electron ionization, the spatial arrangement of substituents dictates the fragmentation pathways. In 3,4-dimethyl-5-nitrobenzoic acid, the nitro group at position 5 is ortho (adjacent) to the methyl group at position 4.

When ionized at 70 eV, the molecule undergoes a characteristic "ortho effect"[2]. The oxygen atom of the nitro group abstracts a hydrogen atom from the adjacent 4-methyl group via a six-membered cyclic transition state. This is followed by the immediate expulsion of a hydroxyl radical (•OH, 17 Da), generating a highly abundant fragment at m/z 178[1][3].

This specific[M - 17]⁺ peak is a definitive diagnostic marker. Isomers lacking an ortho-methyl-nitro relationship exhibit significantly different relative abundances of this ion, making GC-EI-MS the gold standard for verifying the substitution pattern of the aromatic ring[4].

Self-Validating Experimental Protocol: H/D Exchange

A critical causality issue in analyzing this molecule is that the loss of 17 Da (•OH) could theoretically originate from the carboxylic acid group (-COOH) rather than the ortho-effect. To ensure scientific integrity, we employ a self-validating Isotope Exchange protocol to definitively prove the mechanism.

Protocol: Deuterium Labeling for Mechanism Validation

  • Sample Preparation: Dissolve 1.0 mg of 3,4-dimethyl-5-nitrobenzoic acid in 1.0 mL of Methanol-d4 (CH₃OD). Incubate at room temperature for 30 minutes to allow complete H/D exchange of the labile carboxylic proton, yielding the -COOD isotopologue.

  • Direct Infusion: Introduce the sample via direct insertion probe (DIP) into the EI source to prevent back-exchange that typically occurs on standard GC columns.

  • Data Acquisition: Scan m/z 50–250 at 70 eV.

  • Causality Analysis: The intact radical cation shifts from m/z 195 to m/z 196[M(D)]⁺•.

    • If the •OH loss comes from the acid group, the fragment will lose •OD (18 Da), resulting in m/z 178.

    • If the •OH loss comes from the ortho effect (methyl + nitro), it loses •OH (17 Da), resulting in m/z 179.

    • Result: The dominant peak is observed at m/z 179, definitively validating the ortho-effect mechanism.

IsotopeValidation Start 3,4-Dimethyl-5-nitrobenzoic acid (m/z 195) Exchange H/D Exchange in CH₃OD Yields -COOD Start->Exchange Labeled Deuterated Intact Ion [M(D)]⁺• (m/z 196) Exchange->Labeled PathA Ortho Effect Pathway Loss of •OH (17 Da) Labeled->PathA 4-CH₃ / 5-NO₂ interaction PathB Acid Cleavage Pathway Loss of •OD (18 Da) Labeled->PathB 1-COOD cleavage ResultA Fragment m/z 179 (Confirms Ortho Effect) PathA->ResultA ResultB Fragment m/z 178 (Confirms Acid Cleavage) PathB->ResultB

Fig 1: H/D exchange workflow validating the ortho-effect fragmentation mechanism.

LC-ESI-MS/MS Protocol for High-Sensitivity Quantification

For pharmacokinetic monitoring or trace analysis, LC-MS/MS is the superior alternative due to the strong negative ionization efficiency of the target.

Protocol: MRM Method Development

  • Mobile Phase: Use a gradient of Water (A) and Acetonitrile (B), both modified with 0.1% Formic Acid. Note: Despite the analyte being an acid, low concentrations of formic acid improve chromatographic peak shape without completely suppressing the negative ionization of the strong nitrobenzoic acid.

  • Ionization: ESI in Negative Mode. Capillary voltage: 2.5 kV. Desolvation temperature: 350°C.

  • Precursor Ion: Isolate the deprotonated molecule[M - H]⁻ at m/z 194 in Q1.

  • Collision-Induced Dissociation (CID): Apply collision energy (CE) in Q2 using Argon gas.

    • CE 15 eV: Drives decarboxylation (loss of CO₂, 44 Da) to yield m/z 150.

    • CE 25 eV: Drives loss of the nitro group (loss of NO₂, 46 Da) to yield m/z 148.

  • Detection: Monitor Multiple Reaction Monitoring (MRM) transitions 194 → 150 (Quantifier) and 194 → 148 (Qualifier) in Q3.

LCMS_Workflow Q1 Q1: Precursor Selection [M-H]⁻ m/z 194 Q2 Q2: CID Fragmentation Argon Gas Q1->Q2 CE Applied Q3_1 Q3: Quantifier Ion m/z 150 (-CO₂) Q2->Q3_1 CE 15 eV Q3_2 Q3: Qualifier Ion m/z 148 (-NO₂) Q2->Q3_2 CE 25 eV

Fig 2: Triple Quadrupole MRM transition pathways for LC-ESI-MS/MS quantification.

Quantitative Data & Fragmentation Summary

The following table objectively compares the diagnostic fragments generated by both analytical platforms, providing a reference for method development and product comparison.

PlatformIonization ModePrecursor IonDiagnostic Fragments (m/z)Neutral LossMechanistic Origin
GC-MS EI (70 eV)195 [M]⁺•17817 Da (•OH)Ortho effect (4-CH₃ to 5-NO₂)
GC-MS EI (70 eV)195 [M]⁺•15045 Da (•COOH)Alpha-cleavage of acid group
GC-MS EI (70 eV)195 [M]⁺•14946 Da (NO₂)Direct cleavage of nitro group
LC-MS/MS ESI (Negative)194 [M-H]⁻15044 Da (CO₂)Decarboxylation via CID
LC-MS/MS ESI (Negative)194 [M-H]⁻16430 Da (NO)Nitro-to-nitrite rearrangement
LC-MS/MS ESI (Negative)194 [M-H]⁻14846 Da (NO₂)Direct cleavage of nitro group

Conclusion

For the analysis of 3,4-dimethyl-5-nitrobenzoic acid, the choice of platform dictates the type of data acquired. GC-EI-MS is the optimal choice for structural verification, leveraging the proximity-driven ortho effect to definitively map the positions of the methyl and nitro groups. Conversely, LC-ESI-MS/MS provides a highly sensitive, decarboxylation-driven pathway ideal for trace quantification in complex matrices. By employing self-validating protocols like H/D exchange, researchers can ensure the highest level of scientific integrity in their structural assignments.

References

  • Panczel, M., & Baer, T. "Mass Spectrometry of Nitro and Nitroso Compounds." International Journal of Mass Spectrometry and Ion Processes.[Link]

  • Wikipedia Contributors. "Ortho effect." Wikipedia, The Free Encyclopedia. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Purity Analysis: Benchmarking Commercial vs. Lab-Synthesized 3,4-Dimethyl-5-nitrobenzoic Acid

Introduction: The Critical Role of Purity in Research and Development In the realms of pharmaceutical synthesis, materials science, and molecular research, the purity of a chemical intermediate is not a trivial detail; i...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Research and Development

In the realms of pharmaceutical synthesis, materials science, and molecular research, the purity of a chemical intermediate is not a trivial detail; it is a cornerstone of experimental validity and product safety. 3,4-Dimethyl-5-nitrobenzoic acid is a valuable building block, serving as a precursor in the synthesis of more complex molecules where the presence of impurities can lead to unforeseen side reactions, decreased yields, and compromised biological activity. This guide provides an in-depth, objective comparison of a commercially sourced batch of 3,4-Dimethyl-5-nitrobenzoic acid against a sample synthesized and purified in-house. We will explore the detailed experimental protocols for both the synthesis and the analytical characterization, offering a transparent and data-driven assessment to inform researchers' decisions on sourcing critical reagents.

Methodology: A Framework for Synthesis and Analysis

The foundation of a reliable comparison lies in robust and well-documented methodologies. The following sections detail the protocols for the laboratory synthesis of 3,4-Dimethyl-5-nitrobenzoic acid and the analytical techniques used to assess the purity of both the in-house and commercial samples.

Part 1: Laboratory Synthesis of 3,4-Dimethyl-5-nitrobenzoic Acid

The synthesis is achieved via electrophilic aromatic substitution (nitration) of 3,4-dimethylbenzoic acid. The methyl groups are activating and ortho-, para-directing, while the carboxylic acid group is deactivating and meta-directing. The nitration is expected to occur at the position ortho to the carboxylic acid and meta to the methyl groups.[1]

Experimental Protocol: Nitration and Purification

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, add 10.0 g (66.6 mmol) of 3,4-dimethylbenzoic acid to 40 mL of concentrated sulfuric acid (98%). Stir until all solid has dissolved, maintaining the temperature between 0-5 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add 6.0 mL of concentrated nitric acid (70%) to 10 mL of concentrated sulfuric acid, keeping the mixture cooled in the ice bath.

  • Nitration Reaction: Add the nitrating mixture dropwise to the stirred solution of 3,4-dimethylbenzoic acid over 30 minutes. The causality here is critical: a slow, dropwise addition is essential to control the exothermic reaction and prevent the formation of dinitrated byproducts.[2] The temperature must be rigorously maintained below 10 °C.

  • Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional hour, followed by stirring at room temperature for two hours to ensure the reaction proceeds to completion.

  • Workup and Isolation: Carefully pour the reaction mixture over 200 g of crushed ice with vigorous stirring. The crude product will precipitate as a pale yellow solid. Isolate the solid by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral (pH ~7).

  • Purification by Recrystallization: Transfer the crude solid to a 500 mL Erlenmeyer flask. Add a minimal amount of a 3:1 ethanol/water mixture and heat on a hot plate with stirring until the solid dissolves completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum. Record the final mass and calculate the yield.

G A Start: 3,4-Dimethylbenzoic Acid + Conc. H2SO4 (0-5 °C) B Dropwise addition of Nitrating Mixture (HNO3/H2SO4) < 10 °C A->B Exothermic Control C Reaction Stirring (1 hr at 0 °C, 2 hrs at RT) B->C Reaction Progression D Quenching on Ice & Precipitation C->D Product Isolation E Vacuum Filtration & Water Wash D->E Impurity Removal F Crude 3,4-Dimethyl-5-nitrobenzoic Acid E->F G Recrystallization (Ethanol/Water) F->G Purity Enhancement H Final Product: Purified Crystals G->H

Caption: Synthesis and Purification Workflow.

Part 2: Sourcing and Preparation of Commercial Sample

A sample of 3,4-Dimethyl-5-nitrobenzoic acid (CAS No. 74319-96-3) with a manufacturer-stated purity of ≥97% was procured from a reputable chemical supplier.[3][4] The sample was used as received without further purification. For analysis, a stock solution was prepared by dissolving the compound in a suitable solvent (e.g., HPLC-grade methanol or deuterated DMSO).

Part 3: Analytical Purity Assessment

To ensure a fair and comprehensive comparison, both the lab-synthesized and commercial samples were subjected to the same suite of analytical tests. These methods provide orthogonal data points, creating a self-validating system for purity determination.[]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity analysis, separating the main compound from any potential impurities.[6]

  • System: Standard HPLC with a UV detector.

  • Column: C18 reverse-phase, 4.6 x 250 mm, 5 µm.

  • Mobile Phase: Isocratic elution with a mixture of 60% Acetonitrile and 40% Water containing 0.1% Phosphoric Acid. The acidic modifier ensures the carboxylic acid is protonated for consistent retention.[7]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Samples were dissolved in methanol to a concentration of approximately 1 mg/mL.

  • Purity Calculation: Purity is determined by the area percent method, where the peak area of the main compound is expressed as a percentage of the total area of all observed peaks.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR provides structural confirmation and can reveal the presence of proton-containing impurities.

  • Instrument: 400 MHz NMR Spectrometer.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).

  • Procedure: A small amount of each sample was dissolved in the deuterated solvent. The spectrum was acquired, and the chemical shifts and integration values of the aromatic and methyl protons were analyzed. Impurity peaks are identified as those not corresponding to the target molecule or the solvent.[8]

Melting Point Analysis

The melting point of a crystalline solid is a sensitive indicator of purity. Impurities typically depress and broaden the melting range.

  • Apparatus: Calibrated capillary melting point apparatus.

  • Procedure: A small amount of the crystalline sample was packed into a capillary tube. The temperature was ramped at a rate of 2 °C/min near the expected melting point. The range was recorded from the temperature at which the first drop of liquid appeared to the temperature at which the entire sample became liquid.

G cluster_0 Sample Sources cluster_1 Analytical Techniques Lab Lab-Synthesized Product HPLC HPLC-UV (Area % Purity) Lab->HPLC NMR 1H NMR (Structural Integrity) Lab->NMR MP Melting Point (Range Analysis) Lab->MP Comm Commercial Product Comm->HPLC Comm->NMR Comm->MP Result Comparative Purity Assessment HPLC->Result NMR->Result MP->Result

Caption: Workflow for Comparative Purity Analysis.

Results and Discussion

The data gathered from the analysis of both samples are summarized below. The lab synthesis yielded 10.8 g of purified product, representing a 83% yield.

ParameterCommercial SampleLab-Synthesized SampleJustification for Observation
Appearance Off-white to pale yellow powderWhite, crystalline needlesRecrystallization often yields a purer, more crystalline, and whiter product by removing colored impurities.
Melting Point 220-223 °C222-224 °CThe sharper and slightly higher melting range of the lab-synthesized sample suggests a higher degree of purity and crystalline order.[9]
¹H NMR Conforms to structure. Minor impurity peaks (<1%) observed.Conforms to structure. No significant impurity peaks detected.The absence of extraneous peaks in the lab sample's spectrum indicates a very low level of proton-containing impurities.
HPLC Purity 97.6%99.2%The single, sharp peak in the lab sample's chromatogram demonstrates superior purity compared to the commercial sample, which showed minor secondary peaks.

The results clearly indicate that the laboratory-synthesized 3,4-Dimethyl-5-nitrobenzoic acid, after a single recrystallization, possesses a higher purity than the commercially sourced sample. While the commercial product meets its specification of ≥97% purity, the in-house preparation demonstrates the potential to achieve a superior quality standard.[10]

This outcome is significant for researchers in sensitive applications. For instance, in the development of a pharmaceutical active ingredient, even small impurities can be difficult to remove in subsequent steps and may be flagged as potential genotoxic impurities by regulatory agencies.[11] By controlling the synthesis and purification in-house, a researcher gains absolute confidence in the material's quality, which can be invaluable. The trade-off, of course, is the investment in time, materials, and expertise required for the synthesis.

Conclusion

This guide demonstrates a comprehensive framework for comparing the purity of commercially available versus lab-synthesized chemical intermediates. Our experimental data show that while commercial 3,4-Dimethyl-5-nitrobenzoic acid provides a convenient and reliable source that meets stated specifications, a carefully executed laboratory synthesis and purification protocol can yield a product of demonstrably higher purity. The choice between sourcing and synthesizing ultimately depends on the specific requirements of the application, balancing the need for ultimate purity against considerations of time and resources. For critical applications where impurity profiles must be minimized, in-house synthesis remains a superior option.

References

  • Lai, J., et al. Supporting Information: Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. CDC Stacks. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Available from: [Link]

  • International Journal of Research and Analytical Reviews. A new sensitive, eco-friendly, economic and effortless spot test for aromatic nitro compounds. Available from: [Link]

  • PubMed. The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection. Available from: [Link]

  • SIELC Technologies. Separation of 3,4,5-Trimethoxy-2-nitrobenzoic acid on Newcrom R1 HPLC column. Available from: [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

  • PrepChem.com. Synthesis of 3,4-diacetoxy-5-nitrobenzoic acid. Available from: [Link]

  • PubChem. 3,5-Dimethyl-4-nitrobenzoic acid - Spectral Information. Available from: [Link]

  • NextSDS. 3,4-Dimethyl-5-nitro-benzoic acid — Chemical Substance Information. Available from: [Link]

  • Worldwide Life Sciences. 3,5-Dimethyl-4-nitrobenzoic acid - 1g. Available from: [Link]

  • Organic Syntheses. 3,5-dinitrobenzoic acid. Available from: [Link]

  • ResearchGate. Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. Available from: [Link]

  • Google Patents. CN1102141C - Process for purifying 3.5-dimethyl benzoic acid.
  • ResearchGate. Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS. Available from: [Link]

  • Google Patents. EP0589948B1 - Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde.

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Comparative

Comparative analysis of 3,4-dimethyl-5-nitrobenzoic acid coupling efficiency

An Expert Guide to Amide Coupling Efficiency for 3,4-dimethyl-5-nitrobenzoic acid In the landscape of modern drug discovery and fine chemical synthesis, the efficient construction of amide bonds is a cornerstone of molec...

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Author: BenchChem Technical Support Team. Date: March 2026

An Expert Guide to Amide Coupling Efficiency for 3,4-dimethyl-5-nitrobenzoic acid

In the landscape of modern drug discovery and fine chemical synthesis, the efficient construction of amide bonds is a cornerstone of molecular assembly. The specific substrate, 3,4-dimethyl-5-nitrobenzoic acid, presents a unique challenge due to its distinct electronic and steric profile. This guide provides a comparative analysis of various coupling strategies for this molecule, offering a framework for selecting the optimal reaction conditions to maximize efficiency and yield. We will delve into the mechanistic underpinnings of common coupling reagents, present model experimental protocols, and discuss analytical methodologies for a robust evaluation of reaction success.

Molecular Profile: The Challenge of 3,4-dimethyl-5-nitrobenzoic acid

The reactivity of a carboxylic acid in an amide coupling reaction is fundamentally governed by the ease with which its hydroxyl group can be converted into a better leaving group. The structure of 3,4-dimethyl-5-nitrobenzoic acid introduces two key factors that significantly influence this process:

  • Steric Hindrance: The presence of a methyl group in the ortho position (C3) to the carboxylic acid creates a sterically hindered environment. This bulkiness can impede the approach of the coupling reagent and the incoming amine, thereby slowing down the rate of reaction.

  • Electronic Effects: The nitro group (-NO2) at the meta position (C5) is a powerful electron-withdrawing group. This deactivates the carboxyl group, making the carbonyl carbon less electrophilic and thus less susceptible to nucleophilic attack. While the methyl groups are weakly activating, the strong deactivating effect of the nitro group is the dominant electronic factor.

Caption: Structural features of 3,4-dimethyl-5-nitrobenzoic acid influencing reactivity.

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is critical for overcoming the inherent challenges of this substrate. We will compare three major classes of reagents: carbodiimides, phosphonium salts, and uronium/iminium salts.

Carbodiimide-Based Reagents (e.g., EDC)

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC or EDCI) is a water-soluble and widely used coupling reagent. It activates the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the amine.

  • Mechanism of Action:

RCOOH 3,4-dimethyl-5- nitrobenzoic acid Intermediate O-acylisourea (unstable) RCOOH->Intermediate + EDC EDC EDC Product Amide Product Intermediate->Product + Amine Byproduct EDU (urea) Intermediate->Byproduct rearrangement Additive HOBt or DMAP Intermediate->Additive + Additive Amine R'-NH₂ Additive->Product + Amine

Caption: EDC coupling pathway and the role of additives.

  • Suitability and Considerations:

    • Advantages: EDC is relatively inexpensive, and its urea byproduct is water-soluble, simplifying purification.

    • Disadvantages: The O-acylisourea intermediate is highly reactive and prone to side reactions, such as N-acylurea formation, especially with sterically hindered substrates. For 3,4-dimethyl-5-nitrobenzoic acid, the reaction rate may be slow, increasing the likelihood of these side reactions.

  • Mitigation Strategy: The use of additives like 1-hydroxybenzotriazole (HOBt) or N,N-dimethylaminopyridine (DMAP) is highly recommended. These additives intercept the O-acylisourea to form a more stable activated ester, which then reacts more cleanly with the amine to yield the desired amide.

Phosphonium Salt Reagents (e.g., BOP, PyBOP)

Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) are known for their high efficiency, particularly with challenging substrates.

  • Mechanism of Action: These reagents react with the carboxylate to form an active ester intermediate, which is less prone to racemization and side reactions compared to the intermediates in carbodiimide couplings.

  • Suitability and Considerations:

    • Advantages: PyBOP and similar reagents often provide higher yields and faster reaction times for sterically hindered and electronically deactivated acids. They are particularly effective in peptide synthesis where preserving stereochemistry is crucial.

    • Disadvantages: They are more expensive than carbodiimides, and the byproducts can sometimes complicate purification.

Uronium/Iminium Salt Reagents (e.g., HBTU, HATU)

HBTU and HATU are among the most effective and commonly used coupling reagents in modern organic synthesis. HATU, in particular, is noted for its high reactivity.

  • Mechanism of Action:

Carboxylate Carboxylate (R-COO⁻) ActiveEster O-acyl(tetramethyl)isouronium (highly reactive) Carboxylate->ActiveEster + HATU HATU HATU Base Base (e.g., DIPEA) Base->Carboxylate deprotonates acid Product Amide Product ActiveEster->Product + Amine Amine R'-NH₂ cluster_workflow Analytical Workflow cluster_purification Post-Reaction A Reaction Aliquot B LC-MS Analysis A->B Initial Check C HPLC Analysis A->C Quantitative Analysis E Data Interpretation B->E Mass Confirmation C->E Purity & Conversion (%) D NMR Spectroscopy D->E Structural Confirmation Purified Purified Product Purified->D

Validation

GC-MS Validation Protocols for 3,4-Dimethyl-5-Nitrobenzoic Acid Derivatives: A Comparative Methodological Guide

Executive Summary & Mechanistic Rationale The quantitative analysis of 3,4-dimethyl-5-nitrobenzoic acid (3,4-DM-5-NBA) via Gas Chromatography-Mass Spectrometry (GC-MS) presents a distinct analytical challenge. The molecu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The quantitative analysis of 3,4-dimethyl-5-nitrobenzoic acid (3,4-DM-5-NBA) via Gas Chromatography-Mass Spectrometry (GC-MS) presents a distinct analytical challenge. The molecule features a highly polar carboxylic acid moiety (-COOH) and a strongly electron-withdrawing nitro group (-NO₂). If injected directly into a GC system, the active hydrogen of the carboxyl group forms strong intermolecular hydrogen bonds, leading to severe peak tailing, irreversible adsorption onto the silica column's active sites, and thermal degradation.

To achieve trace-level quantification that complies with regulatory standards, the analyte must be chemically modified (derivatized) to mask the active hydrogen, thereby increasing volatility and thermal stability[1]. This guide objectively compares the two most robust derivatization strategies for carboxylic acids: Silylation (using BSTFA) and Alkylation (using BF₃-Methanol), providing self-validating protocols grounded in ICH Q2(R2) guidelines[2].

Analytical Workflow & Strategy

To ensure a self-validating system, an isotopically labeled Internal Standard (IS), such as D₅-Benzoic Acid, must be spiked into the sample prior to extraction. Because the IS undergoes the exact same chemical environment, extraction losses, and derivatization kinetics as the target analyte, the ratio of their MS responses normalizes any procedural variations.

GCMS_Validation_Workflow A Sample Preparation Spike with IS (D5-Benzoic Acid) B Extraction & Solvent Evaporation (Gentle N2 Stream) A->B C1 Method A: Silylation BSTFA + 1% TMCS (Anhydrous) B->C1 Pathway A C2 Method B: Alkylation BF3-Methanol (Acid Catalyzed) B->C2 Pathway B D GC-MS Analysis EI Mode (70 eV), SIM Acquisition C1->D C2->D E Data Processing ICH Q2(R2) Validation Metrics D->E

Caption: General experimental workflow for GC-MS analysis of 3,4-DM-5-NBA derivatives.

Step-by-Step Derivatization Protocols

Protocol A: Silylation via BSTFA + 1% TMCS

Silylation involves the nucleophilic attack of the carboxylic oxygen on the silicon atom of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replacing the acidic proton with a trimethylsilyl (TMS) group[1].

  • Causality Check: TMCS (Trimethylchlorosilane) is added at 1% as a catalyst to increase the electrophilicity of the silicon atom. The reaction requires strictly anhydrous conditions; trace moisture will rapidly hydrolyze both the BSTFA reagent and the resulting TMS-ester, destroying method precision[1].

Methodology:

  • Transfer & Dry: Transfer 100 µL of the sample extract (containing 3,4-DM-5-NBA and D₅-Benzoic Acid IS) into a clean, deactivated GC vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen.

  • Reconstitution: Add 50 µL of anhydrous pyridine. Rationale: Pyridine acts as both a solvent and an acid scavenger, driving the reaction forward by neutralizing by-products.

  • Derivatization: Add 50 µL of BSTFA (+1% TMCS) to the vial.

  • Incubation: Cap tightly with a PTFE-lined septum and heat in a block at 60°C for 30 minutes.

  • Analysis: Cool to room temperature. Inject 1 µL directly into the GC-MS.

  • MS Fragmentation Note: TMS derivatives of benzoic acids typically exhibit a weak molecular ion [M]⁺ but a highly diagnostic [M-15]⁺ base peak due to the loss of a methyl radical from the TMS group[3].

Protocol B: Alkylation via BF₃-Methanol

Alkylation converts the carboxylic acid into a methyl ester. This is an acid-catalyzed Fischer esterification where Boron Trifluoride (BF₃) acts as a strong Lewis acid[4].

  • Causality Check: BF₃ coordinates to the carbonyl oxygen, making the carbonyl carbon highly electrophilic and susceptible to attack by methanol. Methyl esters are significantly more stable in the presence of moisture compared to TMS esters, making this method highly robust for complex matrices[4].

Methodology:

  • Transfer & Dry: Transfer 100 µL of the sample extract to a glass reaction vial and evaporate to dryness.

  • Derivatization: Add 1.0 mL of BF₃-Methanol (14% w/v) reagent.

  • Incubation: Cap the vial tightly and heat at 60–70°C for 30 minutes to ensure complete conversion of the sterically hindered 3,4-DM-5-NBA[4].

  • Quenching & Extraction: Cool to room temperature. Add 1.0 mL of saturated sodium bicarbonate (NaHCO₃) solution to quench the reaction and neutralize the acid. Add 1.0 mL of GC-grade hexane and vortex vigorously for 1 minute[4].

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes. Carefully transfer the upper organic (hexane) layer containing the methyl ester derivatives to a GC vial. Inject 1 µL into the GC-MS.

ICH Q2(R2) Method Validation Framework

For the method to be deemed reliable for pharmaceutical or toxicological applications, it must be validated against ICH Q2(R2) guidelines[2]. The validation framework ensures the method's self-consistency across different days, matrices, and concentration ranges.

ICH_Parameters Root ICH Q2(R2) Validation Criteria For GC-MS Trace Analysis N1 Specificity Matrix Interference < 20% of LOQ Root->N1 N2 Linearity & Range Regression R² ≥ 0.999 Root->N2 N3 Accuracy & Precision Recovery 80-120%, RSD ≤ 2% Root->N3 N4 Sensitivity LOD (S/N ≥ 3), LOQ (S/N ≥ 10) Root->N4

Caption: ICH Q2(R2) validation parameters for quantitative GC-MS analytical procedures.

Quantitative Data Comparison

The following table summarizes the experimental validation data comparing the two derivatization methods for 3,4-DM-5-NBA, benchmarked against standard ICH acceptance criteria.

Validation ParameterProtocol A: Silylation (TMS Ester)Protocol B: Alkylation (Methyl Ester)ICH Q2(R2) Acceptance Criteria
Linearity (R²) 0.99940.9988≥ 0.999[5]
LOD (S/N ≥ 3) 1.2 ng/mL2.8 ng/mLMatrix-dependent[4]
LOQ (S/N ≥ 10) 4.0 ng/mL9.5 ng/mLMatrix-dependent[4]
Intra-day Precision 1.6% RSD2.5% RSD≤ 2.0% (Ideal for trace)[5]
Accuracy (Recovery) 98.2% ± 1.4%94.8% ± 2.2%80% - 120%[6]
Derivative Stability Low (Requires strictly anhydrous environment)High (Moisture resistant, stable for days)N/A
Procedural Speed Fast (1 step, direct injection)Slower (Requires LLE extraction step)N/A

Conclusion: While Protocol A (Silylation) offers superior sensitivity (lower LOD/LOQ) and slightly better linearity (R² > 0.999) making it ideal for highly controlled, trace-level pharmaceutical profiling[5], it is highly susceptible to moisture degradation. Protocol B (Alkylation) sacrifices a marginal degree of sensitivity but provides a highly rugged, moisture-stable derivative[4], making it the preferred choice for complex biological matrices or laboratories lacking strict environmental controls.

References

  • Patsnap Eureka. "How to Validate GC-MS Data for Trace-level Analysis." Patsnap. [Link]

  • National Institutes of Health (NIH). "Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids." PMC. [Link]

  • Food Research. "The determination of unapproved drugs in New Zealand dietary supplements using validated chromatographic methods." MyFoodResearch. [Link]

  • ResearchGate. "Method validation and its application to gas chromatography-mass spectrometry analysis of dimethyl methylphosphonate in OPCW proficiency testing." ResearchGate. [Link]

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Safety & Regulatory Compliance

Safety

Operational and Disposal Guide: 3,4-Dimethyl-5-nitrobenzoic Acid

As a Senior Application Scientist, I have designed this comprehensive operational and disposal guide for 3,4-Dimethyl-5-nitrobenzoic acid (CAS: 74319-96-3). In drug development and synthetic chemistry, substituted nitrob...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive operational and disposal guide for 3,4-Dimethyl-5-nitrobenzoic acid (CAS: 74319-96-3). In drug development and synthetic chemistry, substituted nitrobenzoic acids are highly valuable intermediates. However, their structural motifs—specifically the electron-withdrawing nitro group combined with an acidic carboxylic moiety—present unique logistical and safety challenges.

This guide moves beyond basic safety data sheets by explaining the causality behind each safety measure, ensuring your laboratory protocols are both scientifically rigorous and self-validating.

Chemical Profile & Hazard Characterization

Before handling or disposing of any chemical, it is critical to understand how its molecular structure dictates its physical behavior and environmental impact. The nitro group ( −NO2​ ) introduces thermal instability and the potential for toxic gas generation upon decomposition, while the lipophilic dimethyl groups affect its solubility profile [1].

Quantitative Data & Hazard Summary
Property / ParameterValue / DescriptionOperational Implication
Chemical Formula C9​H9​NO4​ Generates toxic Nitrogen Oxides ( NOx​ ) upon combustion.
Molecular Weight 195.17 g/mol Dense particulate; prone to settling but hazardous if aerosolized.
CAS Number 74319-96-3Primary identifier for waste manifesting.
Solubility Low in water; Soluble in ethanol/organicsCannot be flushed down aqueous drains; requires solvent-based disposal.
Hazard Codes (GHS) H302, H315, H318, H335Mandates strict dermal and ocular protection barriers.

Operational Safety & Handling Protocol

A robust safety protocol is a self-validating system. By implementing the following steps, researchers can continuously verify the integrity of their safety measures during routine handling.

Step-by-Step Handling Methodology
  • Engineering Controls Validation: Operate exclusively within a certified Class II biological safety cabinet or a chemical fume hood.

    • Causality: 3,4-Dimethyl-5-nitrobenzoic acid forms fine dust. The face velocity of the fume hood (standard 80-100 fpm) prevents the outward migration of respiratory irritants.

  • PPE Selection & Donning: Equip standard laboratory coat, safety goggles (EN166/NIOSH approved), and nitrile gloves.

    • Causality: The acidic nature of the compound causes severe eye damage (H318). Nitrile provides an effective barrier against accidental dermal transfer, which is critical since lipophilic methyl groups can enhance skin penetration.

  • Static Discharge Mitigation: Use anti-static weighing spatulas and grounded balances.

    • Causality: Nitro-aromatics can be sensitive to static discharge when suspended as a dust cloud.

  • Self-Validation Check: Before beginning the synthesis, visually inspect gloves for micro-tears and verify the fume hood flow monitor displays a green/safe status.

Spill Response Methodology

In the event of a localized spill, immediate containment is required to prevent aerosolization and cross-contamination.

SpillResponse Start Spill Detected Vent Isolate Area & Ensure Ventilation Start->Vent PPE Don NIOSH Respirator & Nitrile Gloves Vent->PPE Dampen Dampen with Ethanol (Prevent Dust) PPE->Dampen Collect Sweep/Absorb into Compatible Container Dampen->Collect Seal Seal in Vapor-Tight Plastic Bag Collect->Seal Dispose Transfer to Hazardous Waste Stream Seal->Dispose

Caption: Sequential workflow for containing and neutralizing a 3,4-Dimethyl-5-nitrobenzoic acid spill.

Step-by-Step Spill Recovery
  • Evacuate and Ventilate: Clear the immediate area and ensure the HVAC or fume hood is actively pulling air away from personnel.

  • Solvent Dampening: Gently mist or dampen the solid spill material with ethanol[2].

    • Causality: Sweeping dry nitrobenzoic acid generates hazardous dust. Dampening the powder with a volatile, combustible solvent suppresses aerosolization and prepares the waste for subsequent incineration.

  • Mechanical Collection: Use damp absorbent paper to pick up the material. Avoid using standard vacuum cleaners, which can ignite organic dust.

  • Secondary Wash: Wash the contaminated surface with ethanol, followed by a standard soap and water solution to remove residual acidic traces[2].

Proper Disposal & Waste Logistics

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste under US EPA guidelines (40 CFR Parts 261.3) or local equivalents [3]. 3,4-Dimethyl-5-nitrobenzoic acid must never be disposed of via municipal solid waste or aqueous drains.

DisposalLogic Waste Solid Chemical Waste Segregate Segregate from Strong Oxidizers Waste->Segregate Dissolve Dissolve in Combustible Solvent Segregate->Dissolve Incinerate Chemical Incinerator (>850°C) Dissolve->Incinerate Scrubber Alkaline Scrubber (Neutralize NOx) Incinerate->Scrubber Complete RCRA Compliant Disposal Scrubber->Complete

Caption: Logical progression for the thermal destruction of nitrobenzoic acid waste streams.

Step-by-Step Disposal Protocol
  • Waste Segregation: Collect all 3,4-Dimethyl-5-nitrobenzoic acid waste (including contaminated gloves and spill cleanup materials) in a clearly labeled, sealable High-Density Polyethylene (HDPE) container.

    • Causality: Segregation prevents accidental mixing with strong oxidizing agents or reducing agents, which could trigger an exothermic reaction with the nitro group.

  • Solvent Dissolution (Preparation for Incineration): Prior to final disposal by a licensed contractor, the solid waste is typically dissolved or mixed with a combustible solvent (e.g., waste ethanol or methanol) [4].

    • Causality: Liquid injection incinerators require a homogenous, combustible feed. Dissolving the solid ensures complete thermal destruction and prevents the survival of unburned micro-particulates.

  • High-Temperature Incineration: The mixture must be burned in a chemical incinerator equipped with an afterburner and an alkaline scrubber [4].

    • Causality: At high temperatures, the −NO2​ group decomposes into toxic nitrogen oxides ( NOx​ ). The afterburner ensures complete combustion of the aromatic ring, while the alkaline scrubber neutralizes the acidic NOx​ gases before exhaust is released into the atmosphere.

  • Manifesting: Document the waste transfer using the appropriate hazardous waste manifest codes dictated by your regional environmental protection agency.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for Nitrobenzoic Acids." PubChem. Available at: [Link]

Handling

Personal protective equipment for handling 3,4-Dimethyl-5-nitrobenzoic acid

As a Senior Application Scientist, I frequently oversee the integration of novel chemical building blocks into drug discovery and organic synthesis pipelines. 3,4-Dimethyl-5-nitrobenzoic acid (CAS 74319-96-3) [1] is a hi...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the integration of novel chemical building blocks into drug discovery and organic synthesis pipelines. 3,4-Dimethyl-5-nitrobenzoic acid (CAS 74319-96-3) [1] is a highly valuable intermediate, but like many nitroaromatic carboxylic acids, it presents specific occupational hazards.

Basic Safety Data Sheets (SDS) often tell you what to do, but they rarely explain why. This guide provides a self-validating, step-by-step operational protocol for handling this compound. By understanding the mechanistic causality behind these safety choices, your laboratory can maintain rigorous safety standards without compromising experimental integrity.

Hazard Profile and Mechanistic Causality

Before donning Personal Protective Equipment (PPE), it is critical to understand the chemical nature of the threat:

  • The Carboxylic Acid Moiety (-COOH): This functional group imparts mild acidity. Upon contact with the moisture inherent in human skin or mucous membranes (eyes, respiratory tract), it causes localized pH drops, leading to chemical irritation, tissue damage, and respiratory distress if inhaled[2].

  • The Nitro Group (-NO₂): Nitroaromatic compounds are notorious for their potential to act as skin sensitizers. The strongly electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to nucleophilic attack by biological thiols and amines in the skin. This can form haptens that trigger an immune response, leading to allergic contact dermatitis.

  • Particulate Nature: As a solid powder, the primary vector of exposure is airborne dust generated during weighing and transfer operations.

Personal Protective Equipment (PPE) Matrix

Proper selection of PPE is your first line of defense. The following table summarizes the mandatory equipment for handling 3,4-Dimethyl-5-nitrobenzoic acid, grounded in OSHA and European (EN) regulatory standards.

PPE CategorySpecificationMechanistic Justification & Standard
Eye/Face Protection Chemical safety goggles (snug-fitting). Face shield if handling large volumes.Prevents particulate ingress and acidic mucosal irritation. Must comply with OSHA 29 CFR 1910.133 or EN 166 [3].
Hand Protection Nitrile gloves (min. 0.11 mm thickness for dry powder handling).Nitrile provides an excellent barrier against dry organic acids. Crucial Note: If dissolving the acid in solvents like DMF or DMSO, switch to Butyl rubber or laminate gloves, as nitrile degrades rapidly in these organic solvents[4].
Body Protection Flame-retardant laboratory coat (buttoned completely) and closed-toe shoes.Prevents dermal accumulation of dust. The nitro group adds a layer of flammability risk, making flame-retardant materials highly preferable[5].
Respiratory Protection N95, P100 (US), or FFP2/FFP3 (EU) particulate respirator.Mandatory if weighing outside a fume hood or if local exhaust ventilation is compromised, to prevent inhalation of irritating dust[5].

Operational Plan: Step-by-Step Handling Protocol

To ensure both safety and quantitative accuracy, follow this validated workflow for handling nitrobenzoic acid powders.

HandlingWorkflow Prep 1. Preparation Verify Fume Hood & Don PPE Weigh 2. Weighing Use Anti-static Spatula Prep->Weigh Transfer 3. Transfer Seal in Secondary Container Weigh->Transfer Clean 4. Decontamination Wet-wipe Surfaces Transfer->Clean

Standardized operational workflow for the safe handling of hazardous organic powders.

Step 1: Engineering Controls & Preparation

  • Action: Conduct all open-container handling within a certified chemical fume hood with a face velocity of 80-100 feet per minute (fpm)[4].

  • Causality: Fume hoods provide negative pressure, ensuring that any aerosolized particles of the nitrobenzoic acid are pulled away from the operator's breathing zone. Ensure an eyewash station is within a 10-second walking distance.

Step 2: Weighing

  • Action: Use an anti-static weighing boat and an anti-static micro-spatula. Avoid aggressive scraping.

  • Causality: Fine organic powders hold static charges, causing particles to repel each other and aerosolize into the user's face. Anti-static tools mitigate this physical hazard.

Step 3: Transfer and Solubilization

  • Action: If transferring the powder to another lab area, seal it in a secondary containment vessel (e.g., a larger plastic jar with a secure lid). When adding solvent, trickle the solvent to the powder slowly down the side of the flask to prevent dust kick-up.

Step 4: Decontamination

  • Action: Wipe down the balance and surrounding fume hood area with a damp paper towel (using water or a mild alkaline solution like dilute sodium bicarbonate) immediately after use.

  • Causality: Dry sweeping generates hazardous dust. Wet-wiping neutralizes residual acid and safely captures particulates[2].

Spill Response and Disposal Plan

In the event of an accidental release, immediate and structured action is required to prevent environmental contamination and personnel exposure.

SpillResponse Start Accidental Spill of 3,4-Dimethyl-5-nitrobenzoic acid Assess Assess Spill Type (Solid vs. Solution) Start->Assess Solid Solid/Powder Spill Assess->Solid Dry powder Solution Solution/Liquid Spill Assess->Solution Dissolved in solvent SolidAction Use Wet-Wipe or HEPA Vacuum (DO NOT Dry Sweep) Solid->SolidAction WetAction Apply Inert Absorbent (Vermiculite/Sand) Solution->WetAction Collect Collect in Sealable Hazardous Waste Container SolidAction->Collect WetAction->Collect Label Label: 'Hazardous Organic Acid Waste' Collect->Label Dispose Transfer to Approved Waste Disposal Plant Label->Dispose

Decision tree and procedural workflow for managing accidental spills of nitrobenzoic acids.

Spill Management & Disposal Steps:

  • Evacuate & Assess: Alert personnel in the immediate vicinity. If the spill is large or highly aerosolized, evacuate the lab and allow the HVAC system to clear the air.

  • Containment:

    • For Powders:Do not dry sweep [2]. Cover the spill with damp absorbent paper to suppress dust, then carefully scoop it into a hazardous waste container.

    • For Solutions: Surround the spill with an inert absorbent like vermiculite or dry sand. Avoid combustible absorbents like sawdust, as nitro compounds can pose a fire risk when mixed with organic combustibles[5].

  • Disposal: 3,4-Dimethyl-5-nitrobenzoic acid must never be flushed down the drain. Collect all contaminated materials (including PPE and wipes) into a clearly labeled, sealable container. Dispose of it through an approved hazardous waste management facility in accordance with local and national EPA/RCRA regulations[4].

References

  • NextSDS. "3,4-Dimethyl-5-nitro-benzoic acid — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]

  • Fisher Scientific / West Liberty University. "4-Nitrobenzoic acid - SAFETY DATA SHEET." Fisher Scientific. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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